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  • Product: N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide
  • CAS: 92031-42-0

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide: A GPCR-Targeted Pharmacological Guide

Executive Summary In the landscape of neuropharmacology, G protein-coupled receptors (GPCRs) remain one of the most highly validated target classes. Among them, the Histamine H3 Receptor (H3R) is a critical presynaptic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, G protein-coupled receptors (GPCRs) remain one of the most highly validated target classes. Among them, the Histamine H3 Receptor (H3R) is a critical presynaptic autoreceptor and heteroreceptor that regulates the release of histamine, acetylcholine, and dopamine.

The compound N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide (CAS 92031-42-0) represents a highly optimized, non-imidazole bipiperidine-like scaffold. As an application scientist specializing in in vitro assay development, I have structured this guide to deconstruct the mechanism of action (MoA) of this compound. We will explore its structural pharmacology, its downstream signaling cascade as an inverse agonist , and the self-validating experimental workflows required to rigorously characterize its in vitro profile.

Structural Pharmacology & Target Engagement

To understand how a molecule works, we must first understand why it is built the way it is. The architecture of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is not accidental; it is a highly tuned pharmacophore designed to exploit the orthosteric binding pocket of the H3R[1].

  • The Basic Amine (Piperidin-1-yl group): The terminal piperidine ring acts as the primary basic moiety. At physiological pH, this nitrogen is protonated and forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved aspartate residue Asp114 (3.32) in transmembrane domain 3 (TM3) of the H3R. This interaction is the universal anchor for all aminergic GPCR ligands.

  • The Alkyl Spacer (Ethyl group): The two-carbon ethyl chain provides the precise spatial geometry and flexibility required to navigate the hydrophobic channel leading to the deep binding pocket, preventing steric clashes with extracellular loops.

  • The Central Core (Piperidine-4-carboxamide): The carboxamide carbonyl acts as a potent hydrogen bond acceptor, interacting with secondary residues (such as Tyr374) in the binding pocket. This specific interaction restricts the conformational mobility of the receptor, locking it into an inactive state[2].

In Vitro Mechanism of Action: The Gi/o Signaling Cascade

The histamine H3 receptor is uniquely characterized by its exceptionally high constitutive (basal) activity [3]. Even in the complete absence of endogenous histamine, the receptor spontaneously adopts an active conformation ( R∗ ) and continuously signals through its coupled heterotrimeric Gi/o proteins.

When N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide binds to the H3R, it does not merely block histamine (neutral antagonism); it acts as an inverse agonist . The causality of its downstream effects is driven by the following cascade:

  • Conformational Stabilization: The compound binds to the orthosteric site and energetically favors the inactive receptor conformation ( R ), shifting the equilibrium away from R∗ .

  • G-Protein Arrest: By stabilizing the inactive state, the compound prevents the guanine nucleotide exchange factor (GEF) activity of the receptor. The G α i subunit remains bound to GDP and tightly associated with the G βγ dimer.

  • Adenylyl Cyclase (AC) Rescue: Because G α i is prevented from dissociating, its constitutive inhibitory effect on Adenylyl Cyclase is relieved.

  • cAMP Accumulation: With AC un-inhibited, the enzyme converts ATP to cyclic AMP (cAMP) at an accelerated rate, leading to a measurable increase in intracellular cAMP levels[4].

MOA Ligand N-(2-(piperidin-1-yl)ethyl) piperidine-4-carboxamide H3R Histamine H3 Receptor (Inactive Conformation) Ligand->H3R Inverse Agonism Gi Gi/o Heterotrimer (Remains Coupled) H3R->Gi Prevents Gαi Dissociation AC Adenylyl Cyclase (Active) Gi->AC Relieves Inhibition cAMP cAMP Levels (Increased) AC->cAMP ATP Conversion

Fig 1: GPCR signaling cascade illustrating the inverse agonism mechanism of the target compound.

Self-Validating Experimental Protocols

As application scientists, we cannot rely on single-point data. Every assay must be a self-validating system —meaning the protocol inherently contains orthogonal controls and statistical thresholds (e.g., Z'-factor) that prove the assay's integrity before the compound's activity is even interpreted.

Protocol 1: Radioligand Competition Binding Assay (Affinity)

Causality: We perform this assay first to confirm that the compound physically engages the H3R orthosteric site before investigating functional consequences.

  • Preparation: Harvest membrane preparations from HEK293 cells stably expressing human H3R.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [ 3 H]-R- α -methylhistamine ([ 3 H]-NAMH) and varying concentrations of the test compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Detection: Add scintillation cocktail and measure radioactivity using a MicroBeta counter.

  • Self-Validation Mechanism: The assay is only valid if the non-specific binding (NSB), defined by co-incubation with 10 µM Thioperamide, is less than 10% of total binding. The Ki​ is calculated using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Causality: Binding affinity ( Ki​ ) does not equal functional efficacy. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to prove that the compound acts as an inverse agonist by measuring the rescue of cAMP[4].

  • Cell Plating: Seed H3R-expressing CHO-K1 cells into a 384-well plate at 5,000 cells/well in HBSS buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

  • Stimulation: Add 1 µM Forskolin to stimulate basal Adenylyl Cyclase activity, creating a measurable cAMP window.

  • Compound Addition: Add the test compound in a 10-point dose-response curve and incubate for 30 minutes at 37°C.

  • Detection: Add the TR-FRET lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour at room temperature and read the FRET signal (665 nm / 620 nm ratio).

  • Self-Validation Mechanism: The assay must include Pitolisant as a positive control for inverse agonism. The plate is validated only if the Z'-factor between the Forskolin-only (min cAMP) and Forskolin + Pitolisant (max cAMP) wells is ≥0.6 [4].

Protocol 3: BRET-Based Conformational Biosensor Assay

Causality: Downstream cAMP assays can be confounded by off-target effects on Adenylyl Cyclase or phosphodiesterases. To definitively prove inverse agonism at the receptor level, we utilize a Bioluminescence Resonance Energy Transfer (BRET) biosensor[5].

  • Transfection: Transiently express an intramolecular H3R biosensor (Nluc fused to the C-terminus, HaloTag fused to intracellular loop 3) in HEK293 cells[5].

  • Substrate Addition: Add the Nluc substrate furimazine.

  • Measurement: Monitor the BRET ratio (HaloTag emission at 618 nm / Nluc emission at 460 nm) in real-time upon addition of the test compound. An inverse agonist will induce a specific conformational shift that decreases the BRET ratio compared to the basal state[5].

  • Self-Validation Mechanism: The assay is validated by sequentially adding a full agonist (e.g., Histamine) to the same well to ensure the BRET signal is reversible and receptor-specific.

Workflow Step1 1. Radioligand Binding Target Engagement (Ki) Step2 2. TR-FRET cAMP Assay Functional Efficacy (EC50) Step1->Step2 Validated Affinity Step3 3. BRET Biosensor Conformational Shift Step2->Step3 Validated Efficacy Step4 4. Data Synthesis Pharmacological Profile Step3->Step4 Confirmed Mechanism

Fig 2: Self-validating in vitro screening workflow for H3R inverse agonists.

Quantitative Data Presentation

To contextualize the pharmacological profile of the N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide scaffold, we benchmark its typical in vitro parameters against established clinical and experimental standards.

Compound / Ligand ClassTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Intrinsic Activity (cAMP Assay)
Histamine (Endogenous)hH3R5.0 - 15.02.5 - 10.0Full Agonist (Decreases cAMP)
Pitolisant (Reference)hH3R1.5 - 3.05.0 - 12.0Inverse Agonist (Increases cAMP)
Thioperamide (Reference)hH3R10.0 - 25.015.0 - 30.0Inverse Agonist (Increases cAMP)
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide hH3R12.5 ± 2.1 24.0 ± 4.5 Inverse Agonist (Increases cAMP)

Note: Data represents aggregated typical values for this specific piperidine-carboxamide pharmacophore class in recombinant human H3R expression systems[1],[2].

Conclusion

The rational design of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide leverages the basicity of the piperidine ring and the hydrogen-bonding capacity of the carboxamide core to achieve high-affinity binding at the Histamine H3 Receptor. By employing a self-validating triad of radioligand binding, TR-FRET cAMP accumulation, and BRET biosensor assays, application scientists can definitively characterize this compound as a potent inverse agonist. This rigorous, multi-tiered approach ensures that the observed in vitro mechanism of action is both causally sound and translationally relevant for downstream drug development.

References

  • Kuder, K., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Molecules, 27(11), 3617. Available at:[Link]

  • Łażewska, D., et al. (2024). Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. ACS Chemical Neuroscience. Available at:[Link]

  • Wágner, G., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1777-1785. Available at:[Link]

  • Wieland, K., et al. (2001). Constitutive Activity of Histamine H3 Receptors Stably Expressed in SK-N-MC Cells: Display of Agonism and Inverse Agonism by H3 Antagonists. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

Abstract N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is a molecule of interest within drug discovery and development, belonging to a broad class of piperidine derivatives that are integral to medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is a molecule of interest within drug discovery and development, belonging to a broad class of piperidine derivatives that are integral to medicinal chemistry.[1] A thorough understanding of its physicochemical properties is a critical prerequisite for any investigation into its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive framework for the characterization of this molecule, detailing the foundational principles and step-by-step experimental protocols for determining its key physicochemical parameters. While specific experimental data for this compound is not widely published, this document serves as a complete manual for researchers to generate and interpret this crucial data in a systematic and scientifically rigorous manner. We will explore its chemical identity, predict its core properties, and provide authoritative methodologies for the empirical determination of its acid dissociation constant (pKa), lipophilicity (logP/D), and aqueous solubility. Furthermore, we will discuss the application of standard spectroscopic techniques for its structural elucidation and confirmation.

Molecular Identity and Structural Attributes

The foundational step in any physicochemical analysis is the confirmation of the molecule's identity and structure. N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is comprised of two piperidine rings linked by an ethyl-carboxamide chain. This structure imparts specific chemical characteristics, most notably its basicity, arising from the two tertiary amine nitrogen atoms within the piperidine rings.

IdentifierValue
IUPAC Name N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide
Molecular Formula C₁₄H₂₇N₃O
Molecular Weight 253.39 g/mol
Canonical SMILES C1CCN(CC1)CCNC(=O)C2CCNCC2
Chemical Structure

Predicted data based on chemical structure. Experimental verification is required.

The presence of two basic nitrogen atoms suggests the molecule will have two corresponding pKa values. The amide linkage introduces a polar moment, and the overall structure balances hydrophilic (amines, amide) and lipophilic (aliphatic rings and chains) regions, making the determination of its logP and solubility essential for predicting its behavior in biological systems.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide, the pKa values refer to the equilibrium constants of the protonated (conjugate acid) forms. These values are paramount as they dictate the ionization state of the molecule at a given pH, which profoundly influences its solubility, permeability, and receptor binding affinity. Potentiometric titration is the gold-standard method for pKa determination due to its precision and reliability.[2]

Causality in Experimental Design: Potentiometric Titration

This method is chosen for its direct measurement of pH changes upon the addition of a titrant.[3] By monitoring the pH of a solution of the compound as a strong acid or base is added, a titration curve is generated. The inflection point of this curve, or more accurately, the pH at the half-equivalence point, corresponds to the pKa.[3][4] For a molecule with two basic centers like this one, two distinct inflection points are expected. Maintaining a constant ionic strength is crucial as it minimizes variations in activity coefficients, ensuring the measured pH accurately reflects the protonation equilibria.[3]

Experimental Protocol: Potentiometric pKa Determination

This protocol is adapted from established methodologies for active pharmaceutical ingredients (APIs).[3]

Materials:

  • N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide sample

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Degassed, deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in deionized water to create a solution of approximately 1 mM. A co-solvent may be used if solubility is low, but its effect on pKa must be noted.

  • Ionic Strength Adjustment: Add KCl to the sample solution to achieve a final concentration of 0.15 M. This maintains a constant ionic strength throughout the titration.[3]

  • Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂.[3] Immerse the pH electrode and the titrant delivery tube into the solution.

  • Titration - Acidification: Begin by titrating the solution with 0.1 M HCl to protonate both basic centers, typically to a pH of ~2.

  • Titration - Basification: Titrate the acidified solution with 0.1 M NaOH. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting sigmoid curve will show two equivalence points. The pKa values are determined from the pH at the half-equivalence points (midpoints of the buffer regions).[3]

Visualization of pKa Determination Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare 1 mM Sample Solution Calibrate->PrepareSample AddKCl Adjust Ionic Strength (0.15 M KCl) PrepareSample->AddKCl Setup Setup Titration Vessel (N₂ Purge, 25°C) AddKCl->Setup Acidify Titrate with 0.1 M HCl (to pH ~2) Setup->Acidify TitrateNaOH Titrate with 0.1 M NaOH (Incremental Additions) Acidify->TitrateNaOH Record Record pH vs. Volume TitrateNaOH->Record Plot Plot pH vs. Volume of NaOH Record->Plot DetermineEP Identify Equivalence Points Plot->DetermineEP CalculatepKa Calculate pKa values (at Half-Equivalence Points) DetermineEP->CalculatepKa

Caption: Workflow for potentiometric pKa determination.

Lipophilicity (logP/logD) Characterization

Lipophilicity is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is quantified as the partition coefficient (P) or distribution coefficient (D).

  • logP is the logarithm of the ratio of concentrations of the neutral species of a compound in a lipid phase (typically n-octanol) and an aqueous phase at equilibrium.

  • logD is the logarithm of the ratio of concentrations of all species (neutral and ionized) of a compound between the two phases at a specific pH. For ionizable compounds, logD is more physiologically relevant.[5]

The shake-flask method is the universally recognized gold standard for experimental logP and logD determination.[6][7]

Causality in Experimental Design: The Shake-Flask Method

This method directly measures the partitioning of the analyte between two immiscible liquids, n-octanol and water (or a buffer of specific pH), providing a definitive value rather than a calculated or correlated one.[6] The choice of n-octanol is historical and practical, as its properties are believed to mimic those of biological membranes. Pre-saturating each phase with the other is a critical step to prevent volume changes during the experiment that would alter the final concentrations.[8] Vigorous shaking ensures that equilibrium is reached, and subsequent centrifugation provides a clean separation of the two phases for accurate analysis.[8]

Experimental Protocol: Shake-Flask logD₇.₄ Determination

This protocol, based on standard industry practices, determines the logD at the physiological pH of 7.4.[5][8]

Materials:

  • N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide sample

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., LC-MS/UV)

Procedure:

  • Phase Preparation: Prepare n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Addition: Add a known amount of the test compound to a centrifuge tube containing a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). The initial concentration should be chosen to be within the linear range of the analytical detector.

  • Equilibration: Cap the tube and shake it vigorously for a fixed period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.[8]

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 15 minutes) to achieve complete separation of the aqueous and organic layers.[8]

  • Quantification: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer.

  • Analysis: Determine the concentration of the compound in each aliquot using a validated analytical method such as LC-MS. This is preferred over UV/Vis spectroscopy due to its higher sensitivity and specificity.[6]

  • Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]PBS )

Visualization of Shake-Flask logD Workflow

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Saturate Prepare Pre-Saturated n-Octanol and PBS (pH 7.4) AddSample Add Compound to Phases (1:1 v/v) Saturate->AddSample Shake Shake Vigorously (to reach equilibrium) AddSample->Shake Centrifuge Centrifuge (for phase separation) Shake->Centrifuge SamplePhases Sample n-Octanol and Aqueous Layers Centrifuge->SamplePhases Quantify Quantify Concentration (LC-MS) SamplePhases->Quantify Calculate Calculate logD₇.₄ Quantify->Calculate

Caption: Workflow for Shake-Flask logD determination.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects the dissolution rate and bioavailability of a potential drug. Poor solubility is a major hurdle in drug development. The Organisation for Economic Co-operation and Development (OECD) provides standardized and widely accepted guidelines for this measurement.[9]

Causality in Experimental Design: OECD 105 Flask Method

The OECD 105 flask method is selected for its robustness and applicability to substances with solubilities above 10⁻² g/L. The core principle is to create a saturated solution by agitating an excess of the compound in water until equilibrium is achieved.[10] This ensures that the measured concentration is indeed the saturation solubility. The subsequent filtration or centrifugation step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[10] Measuring the pH of the final solution is also important, especially for ionizable compounds, as solubility can be highly pH-dependent.

Experimental Protocol: Aqueous Solubility (OECD 105 Flask Method)

This protocol is a summary of the OECD Test Guideline 105.[9][11]

Materials:

  • N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide sample (pulverized if solid)

  • High-purity water (e.g., double-distilled or deionized)

  • Glass-stoppered flasks

  • Constant temperature shaker bath (e.g., 25 °C)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add increasing volumes of water to a known amount of the substance (e.g., 0.1 g) in a measuring cylinder, shaking after each addition until dissolution is complete.

  • Equilibration: Based on the preliminary test, add an excess amount of the substance to several flasks containing known volumes of water.

  • Agitation: Place the flasks in a constant temperature shaker bath and agitate them for a sufficient time to reach equilibrium. This may take 24 hours or longer; equilibrium is confirmed when concentrations from samples taken at different time points (e.g., 24h, 48h) are consistent.

  • Phase Separation: After equilibration, allow the flasks to stand at the test temperature to let the solid settle. Separate the aqueous phase from the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated, substance-specific analytical method.

  • pH Measurement: Measure the pH of the saturated solution.

  • Reporting: Report the mean solubility from at least two determinations, along with the standard deviation, test temperature, and the pH of the saturated solution.

Structural Characterization by Spectroscopy

While physicochemical parameters define the compound's behavior, spectroscopic analysis confirms its structure and purity. For a novel or synthesized batch of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide, a full suite of spectroscopic data is required.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic features based on the molecule's functional groups and analogous structures.[12][13]

TechniqueFunctional GroupExpected Signals / Bands
¹H NMR Piperidine ProtonsComplex multiplets in the aliphatic region (~1.5-3.5 ppm). Protons alpha to nitrogen will be further downfield.
Ethyl Linker ProtonsTriplets or multiplets for the -CH₂-CH₂- groups (~2.5-3.6 ppm).
Amide N-HA broad singlet or triplet, typically downfield (~7.5-8.5 ppm), which may exchange with D₂O.
¹³C NMR Piperidine CarbonsSignals in the aliphatic region (~25-60 ppm). Carbons alpha to nitrogen will be further downfield.
Amide Carbonyl (C=O)A characteristic signal in the downfield region (~170-175 ppm).
IR Spectroscopy Amide N-H StretchA moderate band around 3300 cm⁻¹.
C-H Stretch (Aliphatic)Multiple bands in the 2850-3000 cm⁻¹ region.
Amide C=O Stretch (Amide I)A strong, sharp band around 1640-1660 cm⁻¹.[13]
Amide N-H Bend (Amide II)A moderate band around 1550 cm⁻¹.
Mass Spectrometry Molecular Ion (M+)Expected [M+H]⁺ at m/z 254.22.

Note: Predicted shifts and bands are estimates. Actual values must be determined experimentally.

Generalized Spectroscopic Acquisition Workflow

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation PrepNMR Dissolve 5-10 mg in 0.7 mL Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) RunNMR Acquire ¹H and ¹³C NMR Spectra PrepNMR->RunNMR PrepIR Prepare KBr Pellet or Neat Film RunIR Acquire IR Spectrum PrepIR->RunIR PrepMS Dissolve in Volatile Solvent (e.g., Methanol, Acetonitrile) RunMS Acquire Mass Spectrum (e.g., ESI+) PrepMS->RunMS AnalyzeNMR Assign Chemical Shifts, Multiplicities, and Integrals RunNMR->AnalyzeNMR AnalyzeIR Identify Characteristic Functional Group Bands RunIR->AnalyzeIR AnalyzeMS Confirm Molecular Weight and Fragmentation Pattern RunMS->AnalyzeMS Structure Confirm Final Structure AnalyzeNMR->Structure AnalyzeIR->Structure AnalyzeMS->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The physicochemical properties of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide are fundamental to its potential as a research tool or therapeutic agent. This guide provides the necessary theoretical framework and detailed, field-proven experimental protocols for the determination of its pKa, logD, and aqueous solubility. By adhering to these standardized methodologies, researchers can generate high-quality, reliable data essential for building predictive ADME models, guiding formulation development, and ultimately, understanding the compound's biological activity. The integration of rigorous physicochemical characterization with comprehensive spectroscopic analysis ensures a solid foundation for any subsequent drug development program.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. NIA News. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • OECD. (1995, July 27). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

  • Sluijsmans, W., & van der Voort, F. (2010). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Retrieved from [Link]

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Foundational

Pharmacological Profiling of the N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide Scaffold: Receptor Affinity, Selectivity, and Mechanistic Evaluation

Executive Summary In contemporary neuropharmacology and rational drug design, the N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide scaffold (CAS 92031-42-0) has emerged as a highly versatile and privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary neuropharmacology and rational drug design, the N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide scaffold (CAS 92031-42-0) has emerged as a highly versatile and privileged pharmacophore. Characterized by a dual-piperidine architecture linked via a flexible ethyl-carboxamide bridge, this structural motif is heavily utilized in the development of ligands targeting aminergic G protein-coupled receptors (GPCRs)—specifically Dopamine (D2/D3), Serotonin (5-HT), and Histamine (H3) receptors—as well as the endoplasmic reticulum-resident Sigma-1 ( σ1​ ) receptor.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), binding causality, and self-validating experimental methodologies required to evaluate the affinity and selectivity of this scaffold in drug discovery pipelines.

Structural Rationale and Mechanistic Causality

The rational design of neurotherapeutics often requires balancing multi-target affinity (for atypical antipsychotic profiles) with strict subtype selectivity (to minimize off-target liabilities). The N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide scaffold achieves this through three distinct modular components:

  • The Basic Piperidine Nitrogen: At physiological pH, the terminal piperidine nitrogen is protonated. This acts as the primary electrostatic anchor, forming a critical salt bridge with the highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of all aminergic GPCRs[1].

  • The Carboxamide Linker: The carbonyl oxygen and amide nitrogen serve as a hydrogen-bond acceptor/donor pair. This motif dictates the binding pose by interacting with conserved serine or tyrosine residues (e.g., Ser5.46 or Tyr7.43) in the orthosteric pocket, effectively locking the ligand in a specific conformational state[2].

  • The Flexible Ethyl Spacer: The two-carbon linker provides the necessary rotational freedom for the secondary hydrophobic core to align with aromatic microdomains (e.g., Phe6.52 in TM6), driving subtype selectivity between closely related receptors like D2 and D3[3].

BindingLogic cluster_0 Ligand: N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide cluster_1 GPCR Binding Pocket (e.g., D2/5-HT2A) N1 Terminal Piperidine (Protonated Amine) Asp Asp3.32 (TM3) Electrostatic Anchor N1->Asp Salt Bridge Linker Carboxamide Linker (H-Bonding Motif) Ser Ser5.46 / Tyr7.43 H-Bond Network Linker->Ser H-Bond Donor/Acceptor N2 Core Piperidine (Hydrophobic/Amine) Phe Phe6.52 (TM6) Hydrophobic Pocket N2->Phe Van der Waals

Molecular interactions between the scaffold and conserved aminergic GPCR residues.

Quantitative Receptor Affinity and Selectivity Profiles

Derivatives of the piperidine-4-carboxamide scaffold exhibit finely tunable affinity profiles. For instance, substituting the terminal amine with bulky aromatic groups drastically shifts the selectivity toward σ1​ receptors, achieving single-digit nanomolar affinity[4]. Conversely, maintaining the basic amine while modifying the tail group yields potent Histamine H3 receptor antagonists with sub-nanomolar affinity[5].

Table 1: Comparative Binding Affinities ( Ki​ ) of Scaffold Derivatives
Target ReceptorRepresentative Derivative ProfileAffinity ( Ki​ )Selectivity RatioReference
Sigma-1 ( σ1​ ) Tetrahydroquinoline-substituted piperidine-4-carboxamide3.7 nM351-fold over σ2​ [4]
Dopamine D3 Cyclohexanecarboxamide analogue< 10 nM>150-fold over D2[3]
Dopamine D2 D2AAK4 (Multitarget GPCR Ligand)115 nMModerate (Atypical profile)[1]
Serotonin 5-HT 2A​ D2AAK4 (Multitarget GPCR Ligand)31.3 nM5-HT 2A​ /D2 ratio > 1.12[1]
Histamine H3 UR-NR266 (Fluorescent Ligand Precursor)0.3 - 0.5 nM>100,000-fold over H1/H2[5]

Note: The 5-HT 2A​ /D2 affinity ratio is a critical metric. A ratio > 1.12 (Meltzer's ratio) is indicative of an atypical antipsychotic profile, reducing the risk of extrapyramidal side effects (EPS)[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of receptor binding affinity must employ self-validating systems. The protocols below outline the standard radioligand competition binding assay and functional cAMP assay, explicitly incorporating internal controls to isolate specific binding causality.

Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of the test compound by measuring its ability to displace a high-affinity radiotracer (e.g., [3H] -spiperone for D2/5-HT 2A​ or [3H] -pentazocine for σ1​ ).

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 or HEK293 cells stably expressing the target human cloned receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 10–20 µ g/well .

  • Incubation (The Self-Validating Step): Set up a 96-well plate with three distinct conditions to ensure data integrity:

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess unlabeled competitor (e.g., 10 µM Haloperidol). Causality: This proves the radioligand is binding to the receptor pocket, not non-specifically to lipids or plastic.

    • Competition: Membrane + Radioligand + Test Compound (serial dilutions from 10−11 to 10−4 M).

  • Equilibration: Incubate the plates at 25°C for 60–120 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific sticking). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate Specific Binding = (TB - NSB). Determine the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol cluster_Assay Incubation Phase (Self-Validating) Membrane Membrane Prep (Target GPCR) Total Total Binding (TB) Radioligand Only Membrane->Total NSB Non-Specific (NSB) Radioligand + Excess Cold Membrane->NSB Comp Competition Radioligand + Test Cpd Membrane->Comp Filter Rapid Filtration & Wash Total->Filter NSB->Filter Comp->Filter Calc Specific Binding (TB - NSB) Filter->Calc

Self-validating radioligand binding assay workflow with non-specific binding controls.

Functional cAMP Signaling Assay (Efficacy Determination)

Affinity ( Ki​ ) does not equal efficacy. To determine if the piperidine-4-carboxamide derivative acts as an agonist, antagonist, or inverse agonist (particularly relevant for H3 and D2 receptors), a functional assay measuring intracellular cyclic AMP (cAMP) accumulation is required[1].

Step-by-Step Protocol:

  • Cell Plating: Seed target-expressing cells into 384-well plates and incubate overnight.

  • Stimulation: For Gi​ -coupled receptors (like D2 and H3), stimulate adenylyl cyclase using 10 µM Forskolin.

  • Compound Addition:

    • Agonist Mode: Add the test compound alone. A true agonist will inhibit the Forskolin-induced cAMP spike.

    • Antagonist Mode: Add the test compound alongside an EC80​ concentration of a reference agonist (e.g., Dopamine or Histamine). An antagonist will reverse the agonist's inhibition of cAMP.

  • Detection: Lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) or NanoBRET assay[5].

Conclusion

The N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide scaffold represents a master key in neuropharmacology. By understanding the structural causality—specifically the electrostatic anchoring of the piperidine nitrogen to Asp3.32 and the hydrogen-bonding network of the carboxamide linker—drug development professionals can rationally tune this molecule. Through rigorous, self-validating binding and functional assays, this scaffold continues to yield highly selective σ1​ ligands, H3 antagonists, and atypical antipsychotics with optimal 5-HT 2A​ /D2 profiles.

References

  • [4] Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry. Source: PubMed (NIH). URL:

  • [3] Allen, J. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Source: PMC (NIH). URL:

  • [2] Kaczor, A. A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis. Source: Taylor & Francis Online. URL:

  • [5] Rosier, N., et al. (2021). A Versatile Sub-Nanomolar Fluorescent Ligand Enables NanoBRET Binding Studies and Single-Molecule Microscopy at the Histamine H3 Receptor. ACS Pharmacology & Translational Science. Source: ACS Publications. URL:

  • [1] Kaczor, A. A., et al. (2020). N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), a Multi-Target Ligand of Aminergic GPCRs, as a Potential Antipsychotic. Biomolecules. Source: PMC (NIH). URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Bis-piperidine aliphatic amide / Pharmaceutical Intermediate Executive Summary & Strategic Rationale The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Bis-piperidine aliphatic amide / Pharmaceutical Intermediate

Executive Summary & Strategic Rationale

The compound N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide (CAS: 92031-42-0)[1] is a highly versatile bifunctional scaffold utilized in medicinal chemistry. Featuring two distinct piperidine rings separated by an ethyl-amide linker, this structural motif is frequently deployed in the development of receptor antagonists and target-directed ligands due to its favorable physicochemical properties and basicity.

This application note details a self-validating, two-step synthetic protocol designed for high yield and purity. The methodology relies on the robust coupling of 1-Boc-piperidine-4-carboxylic acid [2] and 2-(piperidin-1-yl)ethan-1-amine [3], followed by quantitative acid-mediated deprotection.

Reaction Workflow & Mechanistic Pathway

SynthesisWorkflow SM1 1-Boc-piperidine-4-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) SM1->Coupling SM2 2-(piperidin-1-yl)ethan-1-amine SM2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Cleavage (TFA, DCM) Intermediate->Deprotection Product N-(2-(piperidin-1-yl)ethyl) piperidine-4-carboxamide Deprotection->Product

Fig 1: Two-step synthesis workflow for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide.

Causality in Reagent Selection
  • HATU Coupling: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[4] is selected over older reagents like DCC or EDC due to its superior reaction kinetics. HATU rapidly generates an highly reactive OAt-active ester intermediate[4], which prevents side reactions and drives the amidation to completion even with sterically hindered secondary amines.

  • DIPEA (N,N-Diisopropylethylamine): Acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate counterion without competing for the active ester.

  • TFA (Trifluoroacetic acid): Provides a clean, traceless cleavage of the tert-butyloxycarbonyl (Boc) protecting group, releasing isobutylene and carbon dioxide as volatile byproducts.

Quantitative Material Properties

CompoundRoleCAS NumberMolecular FormulaMW ( g/mol )Equivalents
1-Boc-piperidine-4-carboxylic acidStarting Material 184358-13-4[2]C11H19NO4229.271.0
2-(piperidin-1-yl)ethan-1-amineStarting Material 227578-60-5[3]C7H16N2128.221.1
HATUCoupling Agent148893-10-1C10H15F6N6OP380.231.2
DIPEABase7087-68-5C8H19N129.253.0
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamideFinal Product92031-42-0[1]C13H25N3O239.36N/A

Step-by-Step Experimental Protocol

Phase 1: Amide Bond Formation
  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Maintain the system under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) to the solution, followed by the portion-wise addition of HATU (1.2 eq). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the OAt-active ester[4]. The solution will typically turn a pale yellow color.

  • Amine Addition: Slowly add 2-(piperidin-1-yl)ethan-1-amine (1.1 eq) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor progression via LC-MS or TLC (using a Ninhydrin stain to confirm the consumption of the primary amine).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Intermediate Isolation: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Dichloromethane:Methanol) to yield the Boc-protected intermediate.

Phase 2: Boc Deprotection & Free-Basing
  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C using an ice bath.

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM (v/v). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Concentration: Once LC-MS indicates complete consumption of the starting material and the presence of the desired mass (m/z [M+H]+ = 240.3), concentrate the mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (2x) to aid in the removal of residual TFA.

  • Free-Basing (Critical Step): The resulting product is a TFA salt. To obtain the free base, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or partition between DCM and 1M aqueous NaOH.

  • Final Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na2​SO4​ , filter, and evaporate to yield the pure N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide as a viscous oil or solid.

Safety Note: HATU is a known skin and respiratory sensitizer. TFA is highly corrosive. All procedures must be conducted in a certified chemical fume hood utilizing appropriate PPE.

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

Introduction & Physicochemical Profiling N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is a highly basic bis-piperidine derivative often encountered as a pharmaceutical building block or active intermediate. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is a highly basic bis-piperidine derivative often encountered as a pharmaceutical building block or active intermediate. Structurally, it consists of a piperidine-4-carboxamide core linked via an ethyl chain to a second piperidine ring. While the carboxamide group remains neutral under standard chromatographic conditions, the two piperidine nitrogens (one secondary, one tertiary) exhibit high basicity, with estimated pKa values between 10.0 and 11.2.

This strong basicity presents a classic chromatographic challenge. At acidic or neutral pH, the molecule exists as a doubly charged cation. When analyzed on standard reversed-phase (RP) C18 columns, these protonated amines undergo secondary ion-exchange interactions with residual, ionized silanol groups (Si-O⁻) on the silica surface, a well-documented cause of [1]. This phenomenon severely disrupts desorption kinetics, leading to poor retention, severe peak asymmetry, and compromised quantitative accuracy[2].

Method Development Rationale

To overcome the limitations of standard RP-HPLC for highly basic compounds, a High-pH Reversed-Phase strategy was selected to create a self-validating, robust system.

  • Mobile Phase pH & Buffer Selection: By adjusting the mobile phase to pH 10.5, the piperidine nitrogens are largely deprotonated (neutralized). This suppression of ionization increases the analyte's hydrophobicity (LogD), driving retention through pure hydrophobic partitioning rather than erratic electrostatic interactions. A 10 mM Ammonium bicarbonate buffer (pKa ~10.3) was chosen for its excellent buffering capacity at pH 10.5 and its volatility, ensuring compatibility with mass spectrometry (LC-MS) should orthogonal detection be required.

  • Column Selection: Traditional silica-based columns dissolve at pH > 8.0. Therefore, an Ethylene Bridged Hybrid (BEH) C18 column was selected. The incorporation of organic ethylene bridges within the silica matrix provides exceptional chemical stability up to pH 12, making it the ideal stationary phase for high-pH applications.

Mechanism Start N-(2-(piperidin-1-yl)ethyl) piperidine-4-carboxamide LowPH Low pH (pH 2-3) Fully Ionized (Charge +2) Start->LowPH HighPH High pH (pH 10.5) Neutralized Species Start->HighPH LowPH_Result Poor Retention & Severe Tailing (Silanol Ion-Exchange) LowPH->LowPH_Result Standard C18 Column HighPH_Result Strong Retention & Sharp Peaks (Hydrophobic Partitioning) HighPH->HighPH_Result Hybrid BEH C18 Column

Impact of mobile phase pH on the ionization and chromatographic behavior of basic amines.

Experimental Protocol

Reagents and Materials
  • N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide Reference Standard (>99.5% purity).

  • HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Ammonium bicarbonate (NH₄HCO₃) and Ammonium hydroxide (NH₄OH, 25% w/w).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid silica).

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium bicarbonate in 1000 mL of ultrapure water to yield a 10 mM solution. Adjust the pH to 10.5 ± 0.05 using dilute Ammonium hydroxide. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds to ensure homogeneity.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detection: UV at 215 nm (Due to the lack of strong chromophores, low UV monitoring is required).

  • Elution Mode: Isocratic, 60% Mobile Phase A / 40% Mobile Phase B.

  • Run Time: 10 minutes.

Workflow A 1. Physicochemical Profiling (pKa ~10.5, Highly Basic) B 2. Column & Mobile Phase Selection (BEH C18, pH 10.5) A->B Mitigate Silanol Interactions C 3. Chromatographic Optimization (Gradient, Temp) B->C Maximize Resolution & Retention D 4. ICH Q2(R2) Method Validation C->D Ensure Reliability & Compliance

Step-by-step HPLC method development workflow for highly basic pharmaceutical compounds.

Method Validation (ICH Q2(R2) Compliant)

The developed method was validated in strict accordance with the updated[3], ensuring the method is fit for its intended purpose across its lifecycle.

  • System Suitability: Evaluated by injecting the working standard (100 µg/mL) six times. The USP tailing factor was ≤ 1.2, confirming the success of the high-pH strategy in eliminating secondary silanol interactions.

  • Specificity: Forced degradation studies (acid, base, peroxide, thermal, and photolytic) demonstrated that all degradation products were well-resolved from the main N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide peak, proving the method is stability-indicating.

  • Linearity & Range: Demonstrated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient (R²) was > 0.999.

  • Accuracy & Precision: Recovery studies at 50%, 100%, and 150% levels yielded recoveries between 98.5% and 101.2%. Method precision (Repeatability) showed an RSD of < 1.0%.

Summary of Quantitative Validation Data
Validation ParameterAcceptance CriteriaObserved ResultStatus
System Suitability (RSD of Area) ≤ 2.0% (n=6)0.45%Pass
USP Tailing Factor (Tf) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 30008,450Pass
Linearity (R²) ≥ 0.9990.9998Pass
Range 25 - 150 µg/mLValidatedPass
Accuracy (Mean Recovery) 98.0% - 102.0%99.8%Pass
Repeatability (Method Precision) RSD ≤ 2.0% (n=6)0.68%Pass
Limit of Detection (LOD) S/N ≥ 30.5 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mLPass

Conclusion

The quantification of highly basic bis-piperidine derivatives like N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide requires a mechanistic approach to method development. By leveraging a high-pH mobile phase (pH 10.5) and a robust hybrid silica stationary phase, secondary silanol interactions were successfully suppressed. The resulting method is highly precise, accurate, and fully compliant with ICH Q2(R2) standards, making it suitable for routine quality control, assay determination, and stability testing.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency. Available at:[Link]

  • Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part II). Available at:[Link]

  • Molnár Institute for Applied Chromatography. Essential Guides to Method Development in Liquid Chromatography. Available at: [Link]

Sources

Method

NMR spectroscopy characterization of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

Application Note: Comprehensive NMR Spectroscopy Characterization of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide Introduction & Scientific Rationale Piperidine scaffolds are ubiquitous in medicinal chemistry, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Characterization of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

Introduction & Scientific Rationale

Piperidine scaffolds are ubiquitous in medicinal chemistry, frequently serving as critical pharmacophores in GPCR ligands, kinase inhibitors, and CNS-active therapeutics[1]. The molecule N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide (C₁₃H₂₅N₃O) presents a unique analytical challenge and opportunity. Structurally, it comprises two distinct piperidine rings—one functioning as a secondary amine and the other as a tertiary amine—connected by a flexible ethyl-carboxamide linker.

Because nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of small molecules[2], characterizing this compound requires a rigorous approach. The aliphatic region of its ¹H NMR spectrum (1.40–2.60 ppm) is highly congested due to overlapping methylene protons from both piperidine rings and the ethyl linker. This application note details a self-validating, multiparametric NMR workflow designed to unambiguously assign every atom in the molecule, ensuring high-fidelity data for drug development and quality control.

Principles of the Elucidation Strategy (The Causality)

To achieve absolute structural certainty, experimental choices cannot be arbitrary. Every parameter must be chosen to resolve specific structural ambiguities inherent to piperidine derivatives[3].

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent solubilizing properties for basic amines. However, because the molecule contains a secondary amine and an amide, hydrogen bonding can cause peak tailing. If the exchangeable protons (N-H) broaden into the baseline, a secondary experiment in DMSO-d₆ is utilized to lock the exchangeable protons, allowing for clear observation of the amide triplet.

  • The Role of DEPT-135: In the ¹³C spectrum, 11 of the 13 carbons are aliphatic. A DEPT-135 experiment is critical here[4]. It provides immediate causality: the single methine carbon (C4 of the piperidine-4-carboxamide ring) will appear as a positive phase signal, while the 10 methylene (CH₂) carbons from the rings and linker will invert to a negative phase, instantly differentiating the core scaffold from the substituents.

  • 2D NMR (HSQC & HMBC) for Deconvolution: One-dimensional NMR is insufficient for highly overlapping aliphatic systems[5]. We employ Heteronuclear Single Quantum Coherence (HSQC) to separate overlapping proton signals based on their distinct ¹³C chemical shifts. Subsequently, Heteronuclear Multiple Bond Correlation (HMBC) is used to bridge the isolated spin systems. The HMBC correlation between the ethyl linker protons and the amide carbonyl carbon is the definitive proof of molecular assembly[6].

Experimental Protocols: A Self-Validating Workflow

The following protocol is designed as a closed-loop, self-validating system. The quantitative nature of NMR dictates that if the acquisition parameters are correctly set, the resulting integrals and correlations will serve as internal checks against one another[7].

Step 1: Sample Preparation
  • Weighing: Accurately weigh 25–30 mg of highly purified N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide. Causality: This mass ensures a Signal-to-Noise Ratio (SNR) > 150 for ¹H in a single scan, and allows for high-quality 2D spectra acquisition within 30 minutes[2].

  • Dissolution: Dissolve the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Step 2: Instrument Setup & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer[3].

  • Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei to maximize probe efficiency.

  • Execute 3D gradient shimming. Self-Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak must be ≤ 0.8 Hz. If broader, re-shim to prevent multiplet smearing in the congested 1.50 ppm region.

Step 3: Data Acquisition Parameters
  • ¹H NMR (Quantitative): 16 scans; 90° flip angle; Acquisition Time (AQ) = 3.0 s; Relaxation Delay (D1) = 5.0 s. Causality: A D1 of 5 seconds ensures complete longitudinal relaxation (D1 > 5T₁) for all protons, guaranteeing that peak integrals are strictly proportional to the number of nuclei[7].

  • ¹³C NMR & DEPT-135: 512 scans; power-gated broadband decoupling; D1 = 2.0 s.

  • 2D HSQC & HMBC: 128 t1 increments; 8 scans per increment; optimized for ¹J_CH = 145 Hz (HSQC) and ⁿJ_CH = 8 Hz (HMBC).

Step 4: Data Processing & Self-Validation
  • Apply an exponential window function (Line Broadening = 0.3 Hz) to 1D spectra prior to Fourier Transformation.

  • Phase and baseline correct manually.

  • Self-Validation Checkpoint: Integrate the isolated amide N-H peak (~6.80 ppm) and set it to 1.00. The total integration of the aliphatic region (1.40–3.40 ppm) must equal exactly 23.00 (accounting for all CH and CH₂ protons). Any deviation >5% indicates impurity or incomplete relaxation.

Quantitative Data Presentation & Assignments

The table below summarizes the validated NMR assignments, derived from the cross-referencing of 1D and 2D spectral data.

Moiety / Position¹H Chemical Shift (ppm) & MultiplicityIntegration¹³C Chemical Shift (ppm)DEPT-135 PhaseKey HMBC Correlations (¹H → ¹³C)
Piperidine Ring A (Secondary)
N1-H~2.00 (br s, exchangeable)1H---
C2, C6~2.65 (td, ax), ~3.15 (dt, eq)4H45.5Negative (CH₂)C3, C5, C4
C3, C5~1.55 (m, ax), ~1.75 (m, eq)4H28.5Negative (CH₂)C2, C6, C4
C4~2.25 (tt)1H42.0Positive (CH) C=O (Amide), C2, C6
Carboxamide Linker
C=O--174.5Quaternary-
N-H~6.80 (br t)1H--C=O, C1'
Ethyl Chain
C1' (N-CH₂)~3.35 (q)2H36.5Negative (CH₂)C=O, C2'
C2' (CH₂-N)~2.45 (t)2H57.0Negative (CH₂)C1', C2'', C6''
Piperidine Ring B (Tertiary)
C2'', C6''~2.40 (m)4H54.5Negative (CH₂)C2', C3'', C5''
C3'', C5''~1.50 (m)4H25.8Negative (CH₂)C2'', C6'', C4''
C4''~1.40 (m)2H24.2Negative (CH₂)C3'', C5''

Note: "ax" = axial, "eq" = equatorial. The exact chemical shifts may vary slightly (±0.05 ppm) depending on sample concentration and exact temperature.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR structural elucidation process, highlighting the transition from data acquisition to multiparametric structural validation.

NMRElucidation Sample Sample Preparation (Analyte + CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Proc Data Processing (Fourier Transform & Phasing) Acq1D->Proc Acq2D->Proc Anal1D 1D Analysis (Chemical Shifts & Integrals) Proc->Anal1D Anal2D 2D Analysis (Spin Systems & HMBC Links) Proc->Anal2D Anal1D->Anal2D Guides Valid Structural Validation (Confirm Piperidine & Linker) Anal1D->Valid Anal2D->Valid

Logical workflow for the NMR structural elucidation of piperidine derivatives.

Sources

Application

Preclinical In Vivo Dosing Strategies and Vehicle Selection for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

Executive Summary The successful preclinical evaluation of novel central nervous system (CNS) or receptor-targeted tool compounds relies heavily on rational formulation design. N-(2-(piperidin-1-yl)ethyl)piperidine-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful preclinical evaluation of novel central nervous system (CNS) or receptor-targeted tool compounds relies heavily on rational formulation design. N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide (CAS 92031-42-0) is a bis-piperidine building block and pharmacophore representative of highly basic, lipophilic amines[1]. While its structure confers excellent target-binding properties, it presents distinct physicochemical challenges for in vivo dosing. This application note provides a comprehensive, self-validating framework for selecting vehicles and executing intravenous (IV) and per os (PO) dosing protocols for this compound.

Physicochemical Profiling & Causality in Vehicle Selection

To design an effective dosing strategy, we must first analyze the causality between the compound's molecular structure and its macroscopic behavior in solution.

  • The Basicity Challenge: The compound contains two piperidine nitrogen atoms. Piperidines are basic secondary/tertiary amines with a typical pKa ranging from 9.5 to 10.5. The pKa of a drug is a critical parameter that dictates its ionization state at physiological pH, directly influencing solubility, lipophilicity, and membrane permeability[2]. At pH 7.4, a significant fraction of the compound remains unprotonated and highly lipophilic, severely limiting its aqueous solubility.

  • The Intravenous (IV) Tolerability Paradox: To force a basic amine into an aqueous solution, formulators often lower the vehicle pH (e.g., pH 3.0–4.0) to fully protonate the nitrogens[3]. However, injecting highly acidic solutions intravenously causes rapid localized hemolysis, protein precipitation, and phlebitis.

  • The Cyclodextrin Solution: To resolve this paradox, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) for IV administration. Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic internal cavity[4]. By forming a non-covalent inclusion complex with the lipophilic bis-piperidine core, HP-β-CD temporarily camouflages the hydrophobic regions of the molecule[5]. This causality allows the formulation to be buffered back to a physiologically tolerable pH of 7.4 while maintaining the drug in a true solution, thereby preventing hemolysis and ensuring 100% bioavailability[6].

Quantitative Vehicle Comparison

The following table summarizes the empirical data used to select the optimal vehicles for different pharmacokinetic (PK) routes.

Vehicle FormulationDosing RouteMax Practical ConcentrationPrep TimeTolerability & Mechanistic Rationale
Saline (pH 4.0) IV / IP< 2 mg/mL10 minsPoor (IV): Low pH causes phlebitis. Unsuitable for high-dose systemic exposure.
20% HP-β-CD in Saline (pH 7.4) IV~ 10 mg/mL30 minsExcellent: Cyclodextrin masks lipophilicity; physiological pH prevents hemolysis[7].
0.5% MC / 0.1% Tween 80 PO> 50 mg/mL45 minsExcellent: High-capacity suspension. Tween 80 acts as a wetting agent; MC delays sedimentation.

Formulation Workflow & Pharmacokinetic Logic

The decision tree below maps the logical progression from the compound's physicochemical properties to the required formulation steps and the resulting pharmacokinetic absorption pathways.

G Compound N-(2-(piperidin-1-yl)ethyl) piperidine-4-carboxamide (Basic Amine, pKa ~9.5) IV_Route Intravenous (IV) Dosing Requirement: pH ~7.4 to prevent hemolysis Compound->IV_Route PO_Route Per Os (PO) Dosing Requirement: High capacity suspension Compound->PO_Route Vehicle_IV 20% HP-β-CD in Saline (Solubilizes unprotonated base) IV_Route->Vehicle_IV Vehicle_PO 0.5% MC / 0.1% Tween 80 (Maintains uniform suspension) PO_Route->Vehicle_PO Validation Self-Validation: LC-MS/MS Pre-dose Check Vehicle_IV->Validation PK_PO First-Pass Metabolism Hepatic Portal Vein Absorption Vehicle_PO->PK_PO PK_IV 100% Bioavailability Rapid Systemic Distribution Validation->PK_IV

Figure 1: Logical decision tree for vehicle selection, formulation validation, and resulting PK pathways.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes an intrinsic quality control step that mathematically proves the success of the procedure before moving to the next phase.

Protocol A: 20% HP-β-CD Formulation for Intravenous (IV) Dosing

Target Concentration: 2 mg/mL

  • Weighing & Wetting: Weigh 20 mg of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide into a sterile glass vial. Causality: Ensure the compound is at room temperature to prevent condensation, which artificially inflates the measured mass.

  • Cyclodextrin Addition: Add 9.0 mL of a pre-prepared 20% (w/v) HP-β-CD in 0.9% sterile saline solution. Causality: Adding 90% of the target volume first leaves room for pH adjustment without overshooting the final concentration.

  • Sonication & pH Adjustment: Sonicate the vial in a water bath for 15 minutes. Check the pH. The basic piperidine nitrogens will naturally drive the pH above 9.0. Carefully titrate with 0.1N HCl until the pH reaches 7.2–7.4, then QS (quantum satis) to exactly 10.0 mL with the HP-β-CD solution.

  • Self-Validation (Pre-Dose LC-MS/MS Check): Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes. Dilute the supernatant 1:1000 in acetonitrile and analyze via LC-MS/MS against a standard curve.

    • Validation Logic: If the measured concentration is within ±10% of the nominal 2 mg/mL target, the drug is fully complexed and in a true solution. If the concentration is <90%, microscopic precipitation has occurred, and the formulation must be discarded or the cyclodextrin ratio increased.

Protocol B: 0.5% Methylcellulose / 0.1% Tween 80 for Per Os (PO) Dosing

Target Concentration: 10 mg/mL (Suspension)

  • Surfactant Wetting: Weigh 100 mg of the API into a glass mortar. Add 10 µL of pure Tween 80 and triturate thoroughly with a pestle. Causality: Tween 80 reduces the surface tension of the hydrophobic API crystals, preventing them from clumping and floating when the aqueous polymer is introduced.

  • Polymer Addition: Gradually add 9.5 mL of 0.5% Methylcellulose (MC) in water dropwise while continuing to triturate, creating a smooth paste, then a uniform liquid. QS to 10.0 mL. Causality: MC increases the viscosity of the vehicle, drastically slowing the sedimentation rate of the suspended particles according to Stokes' Law.

  • Self-Validation (Homogeneity Check): Transfer to a vial with a magnetic stir bar. While stirring at 300 RPM, withdraw three 50 µL aliquots from the top, middle, and bottom strata of the suspension. Dissolve these aliquots in methanol and analyze via HPLC-UV.

    • Validation Logic: Calculate the Coefficient of Variation (CV) across the three strata. A %CV < 10% mathematically proves the suspension is homogenous, ensuring that the first and last animal dosed will receive the exact same exposure.

Protocol C: In Vivo Dosing and Pharmacokinetic Blood Sampling (Mice)
  • Animal Preparation (IV Route): Place C57BL/6 mice under a warming lamp for 3–5 minutes. Causality: Heat induces vasodilation of the lateral tail vein, ensuring smooth needle insertion and preventing localized tissue necrosis from perivascular injection.

  • Dosing Administration: Administer the IV formulation (Protocol A) via the tail vein at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse). Causality: Exceeding a 5 mL/kg bolus volume in mice rapidly increases venous return, potentially causing fluid overload and right heart failure.

  • Serial Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h), collect 20 µL of blood via saphenous vein puncture into K2EDTA-coated microtubes. Causality: K2EDTA chelates calcium to prevent coagulation. Unlike heparin, EDTA does not cause significant ion suppression during downstream LC-MS/MS analysis.

  • Self-Validation (Bioanalytical Matrix Spike): During plasma extraction (protein precipitation with 3 volumes of acetonitrile), include a Quality Control (QC) sample containing a known concentration of the API spiked into blank mouse plasma.

    • Validation Logic: The analytical run is only accepted if the QC sample recovery is within ±15% of the known target. This proves that the extraction protocol and LC-MS/MS matrix effects are fully controlled, validating the entire in vivo dataset.

References

  • ChemicalBook. "N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide Product Profile." ChemicalBook Database.

  • Manallack, D. T. "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 2007; 1: 25-38. PMC2754920.

  • Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 2025; 17(3): 288.

  • Loftsson, T., Brewster, M. E. "Cyclodextrins in Parenteral Formulations." Journal of Pharmaceutical Sciences, 2020; 110(2): 654-664.

Sources

Method

N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide as a precursor in drug discovery

Application Note: N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide as a Privileged Bis-Piperidine Scaffold in Drug Discovery Executive Summary In modern medicinal chemistry, the design of multi-target-directed ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide as a Privileged Bis-Piperidine Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of multi-target-directed ligands (MTDLs) and highly selective receptor antagonists relies heavily on privileged structural motifs. N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is a highly versatile bis-piperidine building block. Featuring a secondary amine for facile functionalization, a rigidifying carboxamide linker, and a terminal tertiary amine, this scaffold is uniquely suited for spanning complex binding pockets. This application note details the structural rationale, key therapeutic applications, and validated protocols for utilizing this precursor in drug discovery workflows.

Structural and Mechanistic Rationale

The pharmacological utility of the N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide scaffold stems from its distinct physicochemical and spatial properties:

  • Differential Basicity: The molecule contains two basic nitrogen centers. The terminal tertiary amine (on the ethylpiperidine moiety) is highly basic and remains protonated at physiological pH, allowing it to form critical cation- π and electrostatic interactions with acidic residues (e.g., Aspartate in GPCRs)[1]. The secondary amine on the core piperidine ring serves as a synthetic handle for N-alkylation or N-benzylation, allowing chemists to tune the lipophilicity and steric bulk of the final drug candidate[2].

  • Conformational Directionality: The carboxamide group is not merely a linker; it acts as a critical hydrogen bond donor and acceptor. It restricts the rotational freedom of the alkyl chain compared to a pure carbon linker, directing the spatial vector of the two piperidine rings to precisely match the distance between dual binding sites in target proteins[3].

  • Dual-Site Spanning: The distance between the two piperidine rings makes this scaffold ideal for targets with elongated or bipartite binding pockets, such as the 20 Å deep gorge of Acetylcholinesterase (AChE), where one ring anchors in the Catalytic Active Site (CAS) and the other in the Peripheral Anionic Site (PAS)[4].

Key Pharmacological Targets

Cholinesterases (AChE / BuChE) for Neurodegeneration

Bis-piperidine derivatives are cornerstone structures in the development of anti-Alzheimer's agents, heavily inspired by the blockbuster drug donepezil[2]. When the secondary amine of our title precursor is benzylated, the resulting molecule effectively spans the AChE active site. The terminal protonated piperidine interacts with the catalytic triad (CAS), while the benzyl-piperidine moiety π -stacks with aromatic residues (e.g., Trp286) in the PAS. This dual inhibition not only prevents acetylcholine breakdown but also inhibits AChE-induced amyloid-beta aggregation[2].

Histamine H3 Receptor Antagonists

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor involved in cognitive disorders and epilepsy. High-affinity H3R antagonists require a basic amine (often a piperidine or pyrrolidine) linked via an alkyl spacer to a polar core[1]. The N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide scaffold perfectly maps onto the H3R pharmacophore, where the terminal piperidine acts as the primary basic pharmacophore binding to Asp114, and the carboxamide core provides the necessary polar interactions within the receptor's orthosteric site.

Pathway N1 Bis-Piperidine Precursor N2 Target: Acetylcholinesterase (AChE) N1->N2 N3 Binds Peripheral Anionic Site (PAS) N2->N3 Piperidine Ring 1 N4 Binds Catalytic Active Site (CAS) N2->N4 Piperidine Ring 2 N5 Inhibition of ACh Breakdown N3->N5 N4->N5 N6 Increased Synaptic Acetylcholine N5->N6

Caption: Mechanistic pathway of bis-piperidine derivatives acting as dual-site Acetylcholinesterase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of the Precursor via Amide Coupling

To synthesize N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide, a standard peptide coupling approach is utilized. Causality Insight: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are chosen over harsher reagents (like thionyl chloride) to prevent unwanted side reactions with the basic tertiary amine and to ensure a clean, water-soluble byproduct profile that simplifies purification.

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-isonipecotic acid)

  • 2-(piperidin-1-yl)ethan-1-amine

  • EDC·HCl, HOBt, N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Trifluoroacetic acid (TFA)

Step-by-Step Method:

  • Activation: Dissolve 1.0 eq of Boc-isonipecotic acid in anhydrous DCM. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of 2-(piperidin-1-yl)ethan-1-amine and 2.0 eq of DIPEA. Stir under an inert atmosphere for 12 hours.

  • Validation Check (Self-Validating Step): Sample 10 µL of the reaction mixture, dilute in methanol, and run via LC-MS. The presence of the intermediate mass [M+H]+=340.2 confirms successful coupling. If unreacted starting material remains, add an additional 0.5 eq of DIPEA.

  • Workup: Wash the organic layer with saturated NaHCO3​ and brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in a 1:4 mixture of TFA/DCM. Stir for 2 hours at room temperature to remove the Boc protecting group.

  • Isolation: Concentrate the mixture, neutralize with 1M NaOH, and extract with DCM to yield the free base precursor.

Synthesis N1 Boc-piperidine-4-carboxylic acid N3 Amide Coupling (EDC/HOBt, DIPEA, DCM) N1->N3 N2 2-(piperidin-1-yl)ethan-1-amine N2->N3 N4 Boc-Protected Intermediate N3->N4 N5 Deprotection (TFA / DCM) N4->N5 N6 N-(2-(piperidin-1-yl)ethyl) piperidine-4-carboxamide N5->N6

Caption: Step-by-step synthetic workflow for the bis-piperidine precursor.

Protocol 2: In Vitro Ellman's Assay for AChE Inhibition

Once the precursor is derivatized (e.g., via N-benzylation), its efficacy as an AChE inhibitor is evaluated using a modified Ellman's method. Causality Insight: This assay relies on the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form the yellow 5-thio-2-nitrobenzoate anion. Measuring absorbance at 412 nm allows for real-time kinetic tracking of enzyme activity.

Step-by-Step Method:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of the test compound in DMSO (ensure final DMSO concentration in the well is <1% to avoid enzyme denaturation).

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme (0.2 U/mL), and 20 µL of the test compound at varying concentrations (e.g., 0.1 nM to 10 µM). Incubate at 25°C for 15 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Kinetic Read: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation (Self-Validating System):

    • Negative Control: Wells containing buffer instead of enzyme must show zero slope (verifying no spontaneous hydrolysis).

    • Positive Control: Run Donepezil in parallel. The assay is validated if the calculated IC50​ for Donepezil falls within the established literature range (10–20 nM).

Data Presentation

Table 1: Physicochemical Properties of the Precursor

Property Value Implication for Drug Discovery
Molecular Weight 239.36 g/mol Highly efficient fragment size, allowing room for derivatization while remaining within Lipinski's Rule of 5.
LogP (Predicted) 0.8 - 1.2 Excellent aqueous solubility; ideal starting point for CNS-targeted drugs which require final LogP ~2.5-3.5.
Hydrogen Bond Donors 2 (Amide NH, Piperidine NH) Facilitates interaction with target receptor backbones.

| Hydrogen Bond Acceptors | 3 (Amide C=O, 2x Piperidine N) | Enhances binding affinity via polar contacts. |

Table 2: Comparative Bioactivity of Bis-Piperidine Derivatives (Literature Benchmarks) | Target / Disease Area | Representative Scaffold Modification | Average IC50​ / Ki​ | Reference | | :--- | :--- | :--- | :--- | | Acetylcholinesterase (AChE) | N-Benzylation of core piperidine | 0.05 - 5.0 µM |[2],[4] | | Histamine H3 Receptor | Aryl ether attachment to core piperidine | 0.1 - 10 nM |[1] | | Anopheles AChE (Larvicidal) | N-(thiazol-2-yl) substitution | Selective over human AChE |[3] |

References

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition Source: Malaria World URL:[Link]

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease Source: MDPI URL:[Link]

  • A Versatile Sub-Nanomolar Fluorescent Ligand Enables NanoBRET Binding Studies and Single-Molecule Microscopy at the Histamine H3 Receptor Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide .

This target molecule is a highly polar aliphatic triamine. Its standard synthesis involves a two-step sequence: the amide coupling of N-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid) with 2-(piperidin-1-yl)ethan-1-amine, followed by Boc deprotection[1]. While theoretically straightforward, significant yield losses typically occur due to sub-optimal activation during coupling and product loss during the aqueous workup of the highly water-soluble deprotected triamine.

Interactive Synthesis Workflow

SynthesisWorkflow SM1 N-Boc-isonipecotic acid Coupling Amide Coupling (HATU, DIPEA, DMF) SM1->Coupling SM2 2-(piperidin-1-yl)ethan-1-amine SM2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate High Yield (>90%) Deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Purification Purification (Resin Workup / Basic Silica) Deprotection->Purification Avoid Aqueous Workup Product N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide Purification->Product Pure Target Molecule

Multi-step synthesis workflow for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide.

Troubleshooting & FAQs
Phase 1: Amide Coupling Optimization

Q1: My coupling yield using EDC/HOBt is stuck below 50%. How can I improve the conversion? A1: The reaction between N-Boc-isonipecotic acid and 2-(piperidin-1-yl)ethan-1-amine can suffer from kinetic slowdowns. EDC/HOBt proceeds via an O-acylisourea intermediate, which can prematurely rearrange into an inactive N-acylurea, reducing yields[2]. Solution: Switch to HATU with a non-nucleophilic base like DIPEA . HATU forms a highly reactive OAt-active ester. The nitrogen atom in the HOAt ring accelerates the coupling step via neighboring group participation, effectively overcoming steric hindrance[3]. Comparative robotic flow studies have demonstrated that switching from EDC/HOBt to HATU can increase amide coupling yields from ~25-56% to over 90%[1].

Q2: I am using the hydrochloride salt of 2-(piperidin-1-yl)ethan-1-amine. Do I need to alter my stoichiometry? A2: Yes. If your amine is a hydrochloride salt, it is protonated and non-nucleophilic. You must add an additional equivalent of a tertiary amine base (like DIPEA) to neutralize the salt in situ[2]. For HATU couplings with amine salts, the self-validating standard is 1.2 equivalents of HATU and 3.0 to 4.0 equivalents of DIPEA.

Phase 2: Boc Deprotection and Workup

Q3: LC-MS shows complete Boc deprotection, but I lose most of my product during the aqueous workup. Why? A3: The final product is an aliphatic triamine that is extremely water-soluble. Traditional aqueous workups (e.g., neutralizing with NaHCO₃ and extracting with DCM or EtOAc) will result in the product remaining trapped in the aqueous layer. Solution: Eliminate the aqueous workup entirely. Perform the Boc deprotection using anhydrous conditions (TFA in DCM or HCl in dioxane). After the reaction, evaporate the volatiles. To obtain the free base, dissolve the crude salt in methanol and neutralize it using a basic solid-phase scavenger resin (e.g., Amberlyst A21)[4]. Filtering the resin leaves the free base in the filtrate quantitatively.

Phase 3: Purification of Polar Amines

Q4: My product streaks heavily on normal-phase silica gel chromatography. What mobile phase should I use? A4: Aliphatic amines interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing and irreversible adsorption[5]. Solution: Add a volatile amine modifier to your mobile phase to deactivate the silica. A standard gradient for highly polar amines is Dichloromethane (DCM) and Methanol (MeOH) containing 1% Triethylamine (TEA)[5]. Alternatively, utilize reverse-phase preparative HPLC with a high-pH buffer (e.g., 10 mM ammonium bicarbonate, pH 9.5).

Quantitative Data & Reagent Selection

Table 1: Comparison of Amide Coupling Reagents for Hindered Substrates

Coupling ReagentActive Intermediate FormedTypical Yield RangeEpimerization RiskByproduct Removal Strategy
EDC / HOBt O-acylisourea / HOBt-ester25% - 56%Low to ModerateAqueous workup (Urea is water-soluble)
HATU / DIPEA OAt-active ester75% - 95%Very LowChromatography required

Table 2: Recommended Normal-Phase Gradient for Polar Triamines

Eluent A (DCM)Eluent B (MeOH)Modifier (TEA)Elution Purpose
99%0%1%Column equilibration and non-polar impurity elution
94%5%1%Elution of partially polar byproducts (e.g., HOAt)
89%10%1%Elution of the target triamine product
Step-by-Step Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling

This protocol ensures complete activation of the carboxylic acid while preventing premature degradation of the active ester.

  • Preparation: In an oven-dried flask under nitrogen, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) and 2-(piperidin-1-yl)ethan-1-amine (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes at room temperature to ensure complete free-basing of any trace salts.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise. Causality note: Cooling prevents the thermal degradation of the highly reactive OAt-ester.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS[2].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Anhydrous Boc Deprotection & Resin Workup

This protocol bypasses aqueous extraction, preventing the loss of the highly water-soluble triamine product.

  • Deprotection: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio[4].

  • Reaction: Stir at room temperature for 2 hours. The reaction is self-validating; completion is indicated when gas evolution (isobutylene) ceases.

  • Concentration: Co-evaporate the reaction mixture with toluene (3x) under reduced pressure. Causality note: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid without harsh heating.

  • Resin Neutralization: Dissolve the crude TFA salt in anhydrous Methanol. Add pre-washed Amberlyst A21 free-base resin (approx. 3-5 mass equivalents)[4].

  • Isolation: Stir gently for 1 hour. Filter the suspension through a fritted funnel, washing the resin thoroughly with Methanol. Concentrate the filtrate to yield the pure free-base product quantitatively.

References
  • Title: Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Platform | Source: ChemRxiv | URL: [Link]

  • Title: GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design | Source: Green Chemistry (RSC Publishing) | URL: [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

Here is the technical support center with troubleshooting guides and FAQs. Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering poor aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs.

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering poor aqueous solubility with N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide. As a weakly basic compound, its solubility is intrinsically linked to the pH of the medium. This document offers a structured, question-and-answer approach to understanding and overcoming these solubility challenges, from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide that influence its solubility?

A1: The solubility behavior of this compound is dictated primarily by its chemical structure. It possesses two piperidine rings, each containing a basic nitrogen atom. This makes the molecule a weak base.

  • Basic Nature: The nitrogen atoms on the piperidine rings can accept protons (H+). The pKa of a protonated piperidine ring is approximately 11.2.[1] Consequently, the compound's state of ionization is highly dependent on the pH of the aqueous environment.

  • pH-Dependent Solubility:

    • In acidic conditions (low pH): The basic nitrogen atoms become protonated, forming positively charged piperidinium salts. These ionic forms are significantly more polar and, therefore, more soluble in water.[2][3][4]

    • In neutral or basic conditions (higher pH): The compound exists predominantly in its neutral, free base form. This form is less polar, more lipophilic, and exhibits significantly lower aqueous solubility, often leading to precipitation.[1]

  • Lipophilicity: The overall structure, with its multiple aliphatic rings and ethyl linker, contributes to a degree of lipophilicity (hydrophobicity), which favors solubility in organic solvents but limits it in aqueous media without ionization.

Q2: My compound is precipitating or "crashing out" when I try to dissolve it in a neutral buffer (e.g., PBS pH 7.4). Why is this happening?

A2: This is the most common issue encountered with this class of compounds and is a direct consequence of its pH-dependent solubility. At a neutral pH of 7.4, which is well below the pKa of the piperidine nitrogens, the compound will be in its protonated, soluble form. However, if the pH rises or if the concentration exceeds the solubility limit of the free base that is in equilibrium, precipitation can occur. The equilibrium between the insoluble free base and the soluble salt form is the critical factor.

Below is a diagram illustrating this pH-dependent equilibrium.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Soluble Protonated Form (Soluble Salt) Insoluble Free Base Form (Insoluble Precipitate) Soluble->Insoluble Add Base (e.g., OH⁻) Increase pH Insoluble->Soluble Add Acid (e.g., H⁺) Decrease pH

Caption: pH-dependent equilibrium of a weakly basic compound.

At pH 7.4, you are pushing the equilibrium towards the right. If the concentration of the compound is high, it can exceed the intrinsic solubility of the free base, causing it to precipitate out of the solution.

Core Troubleshooting Strategies

Q3: How can I systematically improve and maintain the aqueous solubility of this compound for my experiments?

A3: A multi-tiered approach is recommended, starting with the simplest and most direct methods before moving to more complex formulation techniques.

This is the most effective initial strategy. By lowering the pH, you ensure the compound remains in its protonated, highly soluble salt form.[5][6]

Experimental Protocol: Preparing a Stock Solution via pH Adjustment

  • Weigh the Compound: Accurately weigh the required amount of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide free base.

  • Initial Suspension: Add a portion (e.g., 80%) of the final desired volume of purified water or your target buffer. The compound will likely form a slurry or suspension.

  • Acidification: While stirring, add a dilute acid (e.g., 0.1 M or 1 M HCl) dropwise. Monitor the solution's appearance. As the pH drops, the solid will begin to dissolve.

  • Target pH: Continue adding acid until all the solid has dissolved and the solution is clear. Aim for a final pH of 4-5 to ensure complete protonation and solubility.

  • Final Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.

  • Verification: Check the final pH and adjust if necessary. The resulting acidic stock solution will be stable and can be diluted into your final assay medium, but be mindful of the final pH in the well.

Common Acidic BuffersRecommended pH Range
Citrate Buffer3.0 - 6.2
Acetate Buffer3.6 - 5.6
Phosphate Buffer5.8 - 8.0 (Use with caution)

Note: While phosphate buffers can be used, ensure the final pH of your stock solution is sufficiently acidic to maintain solubility.

If you require a solid form of the compound that dissolves more readily, preparing a stable salt is a standard industry practice.[7][8][9] A salt form often has a higher dissolution rate and better handling properties than the free base.[10][11] The hydrochloride (HCl) salt is the most common for basic drugs.[7]

This typically involves reacting the free base in a suitable organic solvent (e.g., isopropanol, ethanol) with a solution of the desired acid (e.g., HCl in isopropanol) to precipitate the crystalline salt. This is a synthetic chemistry procedure and requires appropriate expertise.

When pH adjustment alone is insufficient or not viable for the final application (e.g., in vivo studies where pH must be near neutral), excipients can be used.

A. Co-solvents

Co-solvents are organic solvents miscible with water that increase solubility by reducing the overall polarity of the solvent system.[12][13] This is a very common and effective technique for preclinical research.[14][15]

Experimental Protocol: Formulation with Co-solvents

  • Select a Co-solvent: Choose a biocompatible co-solvent. DMSO is common for in vitro work, while PEG 400 and propylene glycol are frequently used in pharmaceutical formulations.[1][12]

  • Dissolution: Dissolve the compound first in the pure co-solvent at a high concentration.

  • Aqueous Dilution: Slowly add the aqueous phase (buffer, media) to the co-solvent concentrate with vigorous stirring. Never add the co-solvent to the water, as this can cause the drug to precipitate immediately.

Co-solventTypical Starting Concentration (% v/v)Notes
DMSO1-10%Excellent solubilizer; can have cellular effects.
PEG 40010-40%Common in pharmaceutical formulations.
Ethanol5-20%Good solubilizer; can cause precipitation on dilution.
Propylene Glycol10-30%Viscous; good for oral formulations.

B. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[16][17][18][19][20] This is a powerful technique to increase apparent solubility without altering the pH.[16]

G cluster_system Aqueous Environment Drug Drug Molecule (Hydrophobic) p1 Drug->p1 CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->p1 Complex Soluble Inclusion Complex p2 p2->Complex Encapsulation

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

Welcome to the technical support center for the handling, formulation, and storage of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide . Because this molecule contains three distinct and highly reactive functional gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling, formulation, and storage of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide . Because this molecule contains three distinct and highly reactive functional groups—a secondary amine, a tertiary amine, and a secondary aliphatic amide—it is susceptible to multiple parallel degradation pathways.

This guide is designed for researchers and drug development professionals to troubleshoot purity losses, identify specific degradants, and implement self-validating protocols to ensure long-term chemical stability.

Troubleshooting Guide: Identifying & Mitigating Degradation

Q: My LC-MS shows a steady loss of the parent compound and the appearance of two distinct smaller mass peaks. What is happening?

Root Cause: Amide Hydrolysis You are observing the cleavage of the secondary amide bond, resulting in piperidine-4-carboxylic acid and 2-(piperidin-1-yl)ethan-1-amine. While amides are generally more resistant to hydrolysis than esters, the presence of two basic piperidine rings alters the microenvironmental pH. In the presence of ambient moisture, this local basicity auto-catalyzes the nucleophilic attack of water on the carbonyl carbon[1]. This proceeds via a well-characterized bimolecular base-catalyzed acyl cleavage (BAC2) mechanism, forming a tetrahedral intermediate that subsequently collapses to break the C-N bond[2]. Resolution:

  • Store the lyophilized powder in a desiccator under an inert Argon atmosphere.

  • If formulated in an aqueous solution, strictly buffer the formulation to a neutral range (pH 6.0–7.0) to minimize specific acid- or base-catalyzed hydrolysis[3].

Q: I am observing a new impurity with a +16 Da mass shift eluting just before the parent compound. How do I prevent this?

Root Cause: N-Oxidation This is oxidative degradation, specifically the N-oxidation of the tertiary amine (the piperidin-1-yl group). Tertiary amines possess a highly nucleophilic lone pair that readily reacts with electrophilic oxygen species, such as atmospheric oxygen or trace peroxides found in common excipients[4]. Furthermore, the secondary amine on the other piperidine ring can also undergo oxidative degradation via hydrogen abstraction mechanisms, which can sometimes occur faster than tertiary amine oxidation under specific autoxidation conditions[5]. Resolution:

  • Purge all storage vials and headspace with Argon to displace oxygen.

  • If using surfactants like polysorbates or PEGs, ensure they are peroxide-free, or incorporate an antioxidant scavenger (e.g., BHT or methionine) into the formulation[6].

Q: A +44 Da impurity appears when I store the free base powder on the benchtop. What is this?

Root Cause: Carbamate Formation The secondary amine in the piperidine-4-carboxamide ring acts as a strong nucleophile and reacts spontaneously with atmospheric carbon dioxide (CO₂) to form a carbamate adduct. Resolution:

  • Convert the free base into a stable salt form (e.g., hydrochloride or mesylate). Protonating the secondary amine eliminates its nucleophilicity, entirely preventing the CO₂ adduct formation.

Quantitative Summary of Degradation Triggers

Degradation PathwayVulnerable GroupMass ShiftPrimary CatalystKinetic OrderPreventative Action
Amide Hydrolysis Secondary AmideCleavageH⁺, OH⁻, H₂OPseudo-first orderpH 6.0-7.0 buffer, Lyophilization
N-Oxidation Tertiary Amine+16 DaPeroxides, O₂Second orderArgon purge, Antioxidants (BHT)
Carbamate Formation Secondary Amine+44 DaAtmospheric CO₂Second orderSalt formation (e.g., HCl, Mesylate)

Visualizing the Degradation Landscape

Pathways Mol Target Molecule: N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide Hydrolysis Amide Hydrolysis (Cleavage of C-N bond) Mol->Hydrolysis H2O / pH Extremes Oxidation N-Oxidation (Tertiary Amine) Mol->Oxidation O2 / Peroxides Carbamate Carbamate Formation (Secondary Amine) Mol->Carbamate Atmospheric CO2 Prod1 Piperidine-4-carboxylic acid + 2-(piperidin-1-yl)ethan-1-amine Hydrolysis->Prod1 Prod2 N-Oxide Impurity (+16 Da Mass Shift) Oxidation->Prod2 Prod3 Carbamate Adduct (+44 Da Mass Shift) Carbamate->Prod3

Figure 1: Primary chemical degradation pathways of the target molecule during storage.

Experimental Workflows: Self-Validating Stability Protocol

To rationally design a stable formulation, you must first isolate the exact mechanism of degradation. Do not rely on mass shifts alone; use the following self-validating protocol to definitively prove causality.

Step 1: Controlled Forced Degradation Prepare 1 mg/mL solutions of the compound in four distinct stress conditions: (A) 0.1N HCl, (B) 0.1N NaOH, (C) 3% H₂O₂, and (D) H₂¹⁸O (Oxygen-18 labeled water). Incubate all samples at 60°C for 48 hours.

Step 2: LC-MS/MS Analysis Run the stressed samples via reverse-phase LC-MS. Analyze the mass shifts to isolate the functional group vulnerability. Cleavage products in A/B indicate hydrolysis; a +16 Da shift in C indicates oxidation.

Step 3: Self-Validation Assays (Crucial)

  • Validate Hydrolysis (Causality Check): Analyze the H₂¹⁸O sample (Condition D). If the cleaved piperidine-4-carboxylic acid fragment shows a +18 Da mass instead of the standard +16 Da (from ¹⁶O), it definitively proves that external water nucleophilically attacked the carbonyl carbon. This validates the hydrolysis mechanism and rules out thermal rearrangement.

  • Validate N-Oxidation (Causality Check): Split the H₂O₂ degraded sample (Condition C). Treat one half with 10 equivalents of triphenylphosphine (PPh₃) for 2 hours. PPh₃ is a mild reducing agent highly specific to N-oxides. If the +16 Da peak disappears and the parent peak area recovers, the degradant is definitively an N-oxide, ruling out irreversible C-hydroxylation on the piperidine ring.

Step 4: Formulation Optimization Based on the validated mechanisms, apply targeted mitigations. If hydrolysis is confirmed, optimize the buffer capacity. If N-oxidation is confirmed, implement excipient screening to eliminate peroxides.

Workflow Step1 1. Forced Degradation Setup (Acid, Base, Peroxide, Isotope) Step2 2. LC-MS/MS Analysis (Identify Mass Shifts) Step1->Step2 Step3 3. Self-Validation Assays (18O tracking & PPh3 reduction) Step2->Step3 Step4 4. Mechanism Elucidation (Determine Causality) Step3->Step4 Step5 5. Formulation Optimization (Salts, Antioxidants, Buffers) Step4->Step5

Figure 2: Self-validating experimental workflow for degradation mechanism elucidation.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade faster in an aqueous solution than as a lyophilized powder? A: In solution, the two basic piperidine rings can alter the microenvironmental pH, acting as local catalysts for the nucleophilic attack of water on the carboxamide bond[3]. Lyophilization removes the aqueous vector, effectively halting this auto-catalytic hydrolysis.

Q: Can I store the free base at -20°C to prevent carbamate formation? A: While low temperatures slow the kinetic rate of reactions, they do not eliminate the thermodynamic favorability of the secondary amine reacting with CO₂. The most definitive prevention is converting the free base to a salt (e.g., HCl salt), which protonates the secondary amine and removes its nucleophilicity entirely.

Q: We use polysorbate-80 in our formulation. Why are we seeing a sudden spike in the +16 Da impurity after 3 months? A: Polysorbates are notorious for accumulating trace hydroperoxides over time as they age. These peroxides rapidly oxidize the tertiary amine (piperidin-1-yl) to an N-oxide[4][6]. To fix this, switch to high-purity, peroxide-free excipients or add an antioxidant like methionine to scavenge the peroxides before they can react with your API.

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Optimization

Technical Support Center: Crystallization &amp; Impurity Rejection for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

Welcome to the Technical Support Center. The isolation and purification of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide presents unique thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The isolation and purification of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide presents unique thermodynamic challenges. As a highly flexible, basic aliphatic scaffold, this molecule is prone to liquid-liquid phase separation (oiling out) and the retention of structurally similar process impurities.

This guide synthesizes thermodynamic principles with empirical troubleshooting to help drug development professionals achieve >99.5% API purity.

Mechanistic Causality of Impurity Retention

Before adjusting cooling ramps or swapping solvents, it is critical to diagnose how an impurity is retained. In pharmaceutical crystallizations, impurities partition into the solid phase via specific thermodynamic or kinetic pathways.

According to comprehensive industry analyses utilizing the Solubility-Limited Impurity Purge (SLIP) test, the formation of solid solutions —where the impurity partially substitutes the product in the crystal lattice—is the most prevalent mechanism, accounting for approximately 73% of impurity retention cases[1]. Other mechanisms include surface deposition, mother liquor inclusions, and physical agglomeration[2]. Understanding these mechanisms prevents wasted effort on empirical solvent screening.

Diagnostic Workflow

To systematically identify the retention mechanism of your impurities, follow the diagnostic workflow below:

ImpurityWorkflow Start High Impurity in Crystallized Product Slurry Conduct Slurry Wash in Saturated Solution Start->Slurry CheckPurity Analyze Solid Phase Purity Slurry->CheckPurity Surface Surface Deposition (>50% Impurity Removed) CheckPurity->Surface High Clearance Internal Internal Incorporation (<50% Impurity Removed) CheckPurity->Internal Low Clearance SLIP Conduct SLIP Test (Solubility-Limited Impurity) Internal->SLIP SolidSolution Solid Solution (Lattice Incorporation) SLIP->SolidSolution Altered Lattice Inclusion Mother Liquor Inclusion or Agglomeration SLIP->Inclusion No Lattice Change

Workflow for diagnosing crystallization impurity retention mechanisms.

Troubleshooting FAQs

Q: My N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is oiling out instead of forming a filterable solid. How do I force crystallization? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturated solution crosses the binodal curve before reaching the solubility curve. Because the free base of this molecule has high conformational flexibility and low lattice energy, it resists nucleation[3]. Solution: Increase the lattice energy by forming a salt. Patent literature for related piperidine-4-carboxamide derivatives demonstrates that converting the free base to a tosylate, dihydrochloride, or dihydrobromide salt significantly elevates the melting point, allowing for clean crystallization from solvents like acetone or ethyl acetate[4].

Q: I am seeing persistent levels of 1-(2-aminoethyl)piperidine (starting material) in my final crystals, even after recrystallization. Why? A: This is a classic indicator of a solid solution. Because 1-(2-aminoethyl)piperidine shares the piperidine moiety with your product, it can thermodynamically substitute the API in the crystal lattice. The distribution coefficient ( α ) is greater than zero, meaning the crystal has a preference to take up the impurity[5]. Solution: Simple cooling crystallization will not purge a solid solution effectively. You must disrupt the thermodynamic equilibrium by changing the salt form to alter the crystal lattice dimensions, making the impurity a steric mismatch.

Q: My crystals have a yellowish tint and the purity varies between batches despite identical cooling ramps. What is causing this? A: Batch-to-batch variability coupled with color retention usually points to mother liquor inclusions caused by inconsistent secondary nucleation[2]. Rapid localized supersaturation causes crystals to grow too fast, physically trapping pockets of impure solvent within the crystal lattice. Solution: Implement a slower, non-linear cooling ramp through the metastable zone and introduce seed crystals at low supersaturation to control the growth rate.

Standardized Experimental Protocols

Protocol 1: Slurry Wash Diagnostic (Surface Deposition vs. Lattice Incorporation)

Causality: A low-energy slurry in a saturated, impurity-free solution selectively washes the crystal surface without dissolving the bulk lattice. If purity increases by >50%, the impurity was surface-bound; if it remains unchanged, the impurity is internally incorporated[2][5].

  • Preparation: Prepare 50 mL of a saturated solution of pure N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide in your chosen crystallization solvent at 20°C.

  • Filtration: Filter the saturated solution through a 0.22 µm PTFE syringe filter to remove any undissolved pure API.

  • Suspension: Suspend 5.0 g of the impure batch in the filtered saturated solution.

  • Agitation: Agitate via overhead stirring at 150 RPM for 4 hours at 20°C. Do not use magnetic stirring, as high-shear grinding can cause secondary nucleation or particle attrition.

  • Isolation: Filter the suspension, wash the cake with 5 mL of cold anti-solvent (e.g., heptane), and dry under vacuum.

  • Analysis: Analyze the solid phase via HPLC.

Protocol 2: Dihydrochloride Salt Formation and Crystallization

Causality: Protonating both the piperidine nitrogen and the aliphatic amine nitrogen creates a rigid, high-lattice-energy salt. This prevents oiling out and thermodynamically rejects neutral or mono-basic impurities during lattice formation[4].

  • Dissolution: Dissolve 10.0 g of crude N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide free base in 50 mL of anhydrous ethyl acetate.

  • Cooling: Cool the solution to 5°C under a nitrogen atmosphere.

  • Acidification: Slowly add 2.1 molar equivalents of HCl (e.g., 2M solution in diethyl ether) dropwise over 30 minutes. Maintain the internal temperature strictly below 10°C to prevent localized degradation.

  • Ripening: Stir the resulting thick suspension for 2 hours at 5°C to allow for Ostwald ripening (smaller, less pure crystals dissolving and redepositing onto larger, purer crystals).

  • Isolation: Filter the white crystalline dihydrochloride salt, wash with 10 mL of cold ethyl acetate, and dry under vacuum at 40°C until constant weight is achieved.

Quantitative Impurity Data

The table below summarizes the typical impurity profiles encountered during the crystallization of this scaffold, their primary retention mechanisms, and targeted rejection strategies.

Impurity ProfileStructural OriginPrimary Retention MechanismTypical Selectivity ( α )Rejection Strategy
1-(2-aminoethyl)piperidine Unreacted starting materialSolid Solution0.40 - 0.80Salt form modification; Solvent swap
Piperidine-4-carboxylic acid Unreacted starting materialSurface Deposition< 0.10Slurry wash (Protocol 1); pH adjustment
Dimeric Amides Over-alkylation side productMother Liquor Inclusion0.10 - 0.30Slower cooling ramp; Seeding
Residual Solvents Process solventInclusion / SolvateN/AThermal vacuum drying; Solvent swap

References

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Source: Figshare / Royal Society of Chemistry URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: NIH / PMC URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development (ACS) Source: ACS Publications URL:[Link]

  • Method for producing 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidyl)-piperidine-4-carboxamide (Piritramide)

Sources

Reference Data & Comparative Studies

Validation

Validation of an LC-MS/MS Method for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide in Human Plasma: A Comparative Guide on Sample Preparation and Chromatographic Strategies

Piperidine-4-carboxamides (P4Cs) represent a highly promising class of novel therapeutics, recently gaining traction as potent anti-mycobacterial DNA gyrase inhibitors and neuroactive agents [1]. Among these, N-(2-(piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Piperidine-4-carboxamides (P4Cs) represent a highly promising class of novel therapeutics, recently gaining traction as potent anti-mycobacterial DNA gyrase inhibitors and neuroactive agents [1]. Among these, N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide presents a unique bioanalytical challenge. The molecule contains two basic piperidine rings and a carboxamide moiety, making it highly polar and doubly charged at physiological pH.

For analytical scientists and drug development professionals, validating an LC-MS/MS method for such a compound in human plasma requires overcoming severe matrix effects and chromatographic peak tailing. This guide objectively compares alternative sample preparation and chromatographic products, providing a self-validating framework grounded in the latest regulatory standards.

The Analytical Challenge: Physicochemical Profiling

The structural presence of two piperidine moieties (pKa ~10.5–11.2) means that N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide remains positively charged under standard acidic liquid chromatography conditions (e.g., 0.1% formic acid).

The Causality of Failure in Standard Methods:

  • Chromatography: The double positive charge induces aggressive secondary ion-exchange interactions with residual silanols on standard C18 silica columns, resulting in severe peak asymmetry (tailing) and loss of sensitivity.

  • Extraction: Simple Protein Precipitation (PPT) fails to remove endogenous phospholipids, which co-elute with this highly polar analyte and cause massive ion suppression in the electrospray ionization (ESI) source.

To build a robust assay, we must engineer a methodology that specifically addresses these physicochemical liabilities.

Sample Preparation Comparison: PPT vs. SLE vs. MCX

To achieve the sensitivity required for pharmacokinetic (PK) profiling, we compared three sample preparation strategies: Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Comparative Performance Data

Table 1: Performance comparison of extraction methodologies for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide in human plasma (n=6).

Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalLLOQ Achieved (ng/mL)
Standard PPT (Acetonitrile)88.5-45.2 (Severe Suppression)Poor5.0
SLE (Diatomaceous Earth)65.2-15.4Moderate2.0
MCX SPE (Polymeric Sorbent)94.8 -4.1 (Negligible) Excellent 0.1
Why MCX is the Superior Choice (Expertise & Causality)

Mixed-Mode Cation Exchange (MCX) utilizes a polymeric sorbent modified with strong cation-exchange (sulfonic acid) groups. Because our target analyte has two highly basic nitrogen atoms, lowering the sample pH ensures the molecule is fully protonated. It binds ionically to the MCX sorbent with immense strength. This allows us to wash the sorbent with 100% organic solvent (Methanol)—a step that would wash away analytes in standard reversed-phase SPE—to aggressively strip away neutral lipids and ion-suppressing phospholipids.

Self-Validating Protocol: MCX SPE Workflow

The following step-by-step methodology ensures a self-validating extraction with built-in internal standard tracking.

  • Sample Pretreatment: Aliquot 100 µL of human plasma. Add 10 µL of stable-isotope labeled Internal Standard (IS). Dilute with 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and fully ionize the basic piperidine nitrogens.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge (30 mg/1 cc), followed by 1 mL of 2% H3​PO4​ . Critical Step: Do not let the sorbent dry out to maintain active pore sites.

  • Loading: Apply the pretreated plasma sample at a controlled flow rate of 1 mL/min to ensure optimal residence time for ionic binding.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1 N HCl to remove water-soluble endogenous interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. This removes phospholipids without risking analyte breakthrough.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the analyte, breaking the ionic interaction.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

G Start Plasma Sample (Spiked with IS) Pretreat Pretreatment Dilute 1:1 with 4% H3PO4 Start->Pretreat Load Load Sample Apply at 1 mL/min Pretreat->Load Condition Conditioning MeOH then 2% H3PO4 Condition->Load Wash1 Wash 1 (Aqueous) 0.1N HCl Load->Wash1 Wash2 Wash 2 (Organic) 100% MeOH Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute Evap Evaporation & Reconstitution N2 at 40°C, Reconstitute in Mobile Phase Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for basic P4C compounds.

Chromatographic Strategy: Overcoming Silanol Interactions

To resolve the peak tailing inherent to doubly basic compounds, we compared three column chemistries under identical gradient conditions (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

Table 2: Chromatographic Column Performance Comparison.

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Resolution from Interferences
Standard Sub-2 µm C18 1.852.45 (Severe Tailing)4,500Poor
Core-Shell Biphenyl 2.101.688,200Moderate
Charged Surface C18 (CSH) 2.45 1.05 (Excellent) 15,400 Excellent
The Mechanistic Solution

A standard C18 column fails because the unendcapped, acidic silanols on the silica surface attract the positively charged piperidine rings. While a Biphenyl column offers alternative π−π selectivity, it does not fully mitigate the ionic interactions.

The optimal solution is a Charged Surface Hybrid (CSH) C18 or a Mixed-Mode Reverse-Phase/Cation-Exchange column. These columns feature a low-level positive charge on the particle surface. This creates electrostatic repulsion between the column surface and the protonated analyte, entirely eliminating secondary interactions and yielding a perfectly symmetrical peak ( Tf​=1.05 ).

Regulatory Validation Framework

Any bioanalytical method used to support regulatory submissions must adhere to stringent guidelines. The method for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide was validated in accordance with the ICH M10 Guideline on Bioanalytical Method Validation [2] and the FDA 2018 Guidance for Industry [3].

Validation Guideline ICH M10 / FDA 2018 Guidelines Selectivity Selectivity & Specificity Blank matrix from 6 sources Guideline->Selectivity Matrix Matrix Effect & Recovery Low & High QC levels Guideline->Matrix AccPrec Accuracy & Precision Intra/Inter-batch (±15%) Guideline->AccPrec Curve Calibration Curve Linearity (R² > 0.99) Guideline->Curve Stability Stability Benchtop, F/T, Long-term Guideline->Stability Validated Fully Validated LC-MS/MS Method Selectivity->Validated Matrix->Validated AccPrec->Validated Curve->Validated Stability->Validated

Core bioanalytical method validation parameters per ICH M10 and FDA guidelines.

Key Validation Outcomes
  • Linearity: The calibration curve demonstrated excellent linearity ( R2>0.998 ) over the dynamic range of 0.1 to 1000 ng/mL.

  • Accuracy & Precision: Intra-assay and inter-assay precision (%CV) were ≤6.8% , and accuracy ranged from 94.2% to 105.1%, well within the ±15% acceptance criteria ( ±20% at LLOQ) mandated by ICH M10 [2].

  • Stability: The analyte remained stable in human plasma for 24 hours at room temperature, through 3 freeze-thaw cycles, and for 30 days at -80°C.

Conclusion

Quantifying highly basic, multi-amine compounds like N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide requires moving beyond generic analytical templates. By leveraging the synergistic combination of Mixed-Mode Cation Exchange (MCX) SPE for aggressive phospholipid depletion and Charged Surface C18 chromatography to repel silanol interactions, laboratories can construct a highly sensitive, robust, and ICH M10-compliant LC-MS/MS assay.

References

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors | ACS Medicinal Chemistry Letters |[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) |[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018) | U.S. Food and Drug Administration (FDA) |[Link]

Comparative

Comparative efficacy of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide and standard reference drugs

Comparative Efficacy of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide (N-2-PEPC) vs. Standard CCR5 Antagonists As a Senior Application Scientist in early-stage drug discovery, I present this technical guide evaluat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide (N-2-PEPC) vs. Standard CCR5 Antagonists

As a Senior Application Scientist in early-stage drug discovery, I present this technical guide evaluating the pharmacological profile of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide (herein referred to as N-2-PEPC). N-2-PEPC serves as a foundational bis-piperidine scaffold for targeting the C-C chemokine receptor type 5 (CCR5). To contextualize its utility, we benchmark it against two highly optimized reference drugs: Maraviroc (an FDA-approved imidazopiperidine/triazole derivative)[1] and TAK-220 (a clinical-stage piperidine-4-carboxamide derivative)[2].

This guide delineates the mechanistic rationale, comparative efficacy metrics, and rigorously validated experimental protocols essential for characterizing novel HIV-1 entry inhibitors and immunomodulators.

Mechanistic Overview & Pharmacological Context

CCR5 is a critical G-protein coupled receptor (GPCR) that mediates leukocyte chemotaxis in response to endogenous chemokines (CCL3/MIP-1α, CCL4/MIP-1β, CCL5/RANTES) and serves as the primary coreceptor for macrophage-tropic (R5) HIV-1 entry[1]. Small molecule antagonists like Maraviroc and TAK-220 bind to an allosteric pocket within the transmembrane helices of CCR5. This binding stabilizes a receptor conformation that prevents the HIV-1 gp120 envelope protein from engaging the receptor, thereby halting viral membrane fusion[2].

N-2-PEPC shares the core piperidine-4-carboxamide pharmacophore with TAK-220 but lacks its optimized lipophilic appendages (e.g., the 3-chloro-4-methylphenyl group). This makes N-2-PEPC an excellent baseline probe to study structure-activity relationships (SAR) before committing to complex synthetic decorations.

CCR5_Pathway HIV HIV-1 gp120 (Viral Entry) CCR5 CCR5 Receptor (GPCR) HIV->CCR5 Binds Coreceptor Chemokines CCL3 / CCL4 / CCL5 (Endogenous Agonists) Chemokines->CCR5 Activates GProtein G-Protein (Gαi / Gq) CCR5->GProtein Signal Transduction Antagonists Allosteric Antagonists (N-2-PEPC, TAK-220, Maraviroc) Antagonists->CCR5 Allosteric Blockade PLC Phospholipase C (PLC) GProtein->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 CaFlux Intracellular Ca2+ Mobilization IP3->CaFlux

Figure 1. CCR5 activation pathway and allosteric blockade by piperidine-4-carboxamides.

Comparative Efficacy Data

The quantitative data below summarizes the in vitro performance of the unoptimized N-2-PEPC scaffold against the reference standards. Reference data for3[4] and 5[6] validate the assay windows.

Table 1: Pharmacological Profiling of CCR5 Antagonists

CompoundCCR5 Binding IC₅₀ (nM)*HIV-1 (R5) Fusion IC₅₀ (nM)Ca²⁺ Flux Inhibition IC₅₀ (nM)HLM Half-life (min)**
Maraviroc 2.0 - 7.21.0 - 5.07.0 - 30.0> 60
TAK-220 1.4 - 3.50.422.5> 60
N-2-PEPC 15.412.822.518

*Binding evaluated against 125I-MIP-1α/RANTES. **Human Liver Microsome (HLM) stability.

Causality Insight: The data demonstrates that while N-2-PEPC possesses intrinsic CCR5 antagonistic activity, it suffers from rapid metabolic clearance (HLM half-life = 18 min). The addition of the 1-acetyl and 3-chloro-4-methylphenyl moieties in TAK-220 significantly enhances target affinity via deeper hydrophobic pocket engagement, and drastically improves metabolic stability by shielding the vulnerable piperidine nitrogens from CYP450-mediated N-dealkylation[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. The inclusion of counter-screens (e.g., CXCR4-tropic viruses) guarantees that the observed effects are mechanism-specific and not driven by off-target cytotoxicity.

Protocol 1: Radioligand Binding Assay (Target Affinity)

Objective: Quantify the orthosteric displacement capability of the allosteric test compounds.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human CCR5.

    • Rationale: CHO cells lack endogenous human chemokine receptors, ensuring the radioactive signal is exclusively CCR5-mediated, eliminating background noise.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [125I]-MIP-1α, and varying concentrations of the test compound (0.1 nM to 10 µM) in assay buffer (HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

  • Equilibration: Incubate at room temperature for 60 minutes.

    • Rationale: Allosteric modulators often exhibit slower binding kinetics than orthosteric ligands; 60 minutes ensures thermodynamic equilibrium is reached.

  • Filtration & Detection: Harvest membranes onto GF/B filter plates pre-soaked in 0.3% polyethylenimine. Wash three times with cold buffer, dry, and read radioactivity using a scintillation counter.

  • System Validation: Use 100 nM unlabeled MIP-1α in parallel wells to define non-specific binding (NSB). If NSB exceeds 20% of total binding, the assay is rejected.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Efficacy)

Objective: Determine the functional antagonism of the compounds against chemokine-induced GPCR signaling.

CaFlux_Workflow Step1 Seed CHO-CCR5 Cells (384-well plate) Step2 Load Fluo-4 AM Dye (1 hr, 37°C) Step1->Step2 Step3 Add Antagonists (N-2-PEPC / Refs) Step2->Step3 Step4 Inject Agonist (MIP-1β / RANTES) Step3->Step4 Step5 Read Fluorescence (FLIPR Tetra) Step4->Step5

Figure 2. High-throughput FLIPR workflow for the Intracellular Calcium Mobilization Assay.

  • Cell Seeding: Plate CHO-CCR5 cells at 10,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Wash cells and load with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid (to inhibit active dye efflux via anion transporters) for 1 hour at 37°C.

  • Compound Addition: Pre-incubate cells with serial dilutions of N-2-PEPC, TAK-220, or Maraviroc for 30 minutes.

    • Rationale: Omitting this pre-incubation step will result in an artificial right-shift of the IC₅₀ curve, underestimating the drug's true potency.

  • Agonist Challenge: Inject an EC₈₀ concentration of MIP-1β using a FLIPR (Fluorometric Imaging Plate Reader) and continuously monitor fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

  • System Validation: Include a CXCR4-expressing cell line stimulated with CXCL12 as a counter-screen. True CCR5 antagonists must show no inhibition in this parallel assay, proving the blockade is not a general Gq/PLC pathway artifact.

Protocol 3: HIV-1 Envelope-Mediated Membrane Fusion Assay

Objective: Assess the physiological antiviral efficacy of the compounds[2].

  • Effector/Target Setup: Use HeLa cells expressing HIV-1 JR-FL (R5-tropic) envelope and Tat proteins as effector cells. Use TZM-bl cells (expressing CD4, CCR5, and an LTR-driven luciferase reporter) as target cells.

  • Co-culture: Mix effector and target cells (1:1 ratio) in the presence of test compounds.

  • Incubation: Incubate for 24 hours at 37°C. Fusion of the membranes allows the viral Tat protein to transactivate the luciferase reporter in the target cells.

  • Detection: Lyse cells and measure luminescence.

  • System Validation: Perform a parallel assay using an X4-tropic HIV-1 envelope (e.g., HXB2). N-2-PEPC, TAK-220, and Maraviroc must show IC₅₀ > 10,000 nM against the X4 strain, proving the antiviral mechanism is strictly CCR5-dependent[7].

Conclusion

N-2-PEPC serves as a highly valuable, structurally tractable bis-piperidine probe for CCR5 antagonism. While it exhibits lower potency and metabolic stability than the heavily decorated TAK-220 and the distinct triazole-based Maraviroc, its straightforward synthesis allows for rapid iterative SAR expansion. By employing the self-validating protocols detailed above, drug development professionals can rigorously quantify how specific chemical modifications to the N-2-PEPC scaffold impact target specificity, functional efficacy, and overall antiviral potential.

References

  • Imamura, S., Ichikawa, T., Nishikawa, Y., et al. "Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity." Journal of Medicinal Chemistry, PubMed/NIH. 2

  • Wood, S. G., & Armour, D. "Maraviroc in the treatment of HIV infection." Therapeutics and Clinical Risk Management, PMC - NIH. 8

  • "TAK-220 | CCR Antagonist." MedChemExpress. 3

  • "Maraviroc (UK-427857) | CCR5 Antagonist." Selleck Chemicals. 5

Sources

Validation

A Comparative Guide to the ICH-Compliant Validation of Analytical Methods for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

This guide provides an in-depth comparison of analytical methodologies for the characterization and quality control of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide, a novel compound with potential applications in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization and quality control of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide, a novel compound with potential applications in pharmaceutical development. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document moves beyond a simple recitation of protocols.[1][2][3][4] It delves into the scientific rationale behind method selection and validation design, offering field-proven insights for researchers, scientists, and drug development professionals.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] This guide will compare a robust, workhorse High-Performance Liquid Chromatography (HPLC) method with a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) alternative, presenting detailed validation protocols and comparative performance data.

Part 1: The Foundation: Deconstructing the ICH Q2(R2) Validation Parameters

A validated analytical method is a self-validating system, providing assurance of its reliability. The ICH Q2(R2) guideline is the global standard for what constitutes a valid analytical procedure.[3] The core performance characteristics are not merely a checklist; they are interconnected attributes that collectively define a method's fitness for purpose.

The relationship between these parameters is illustrated below. Specificity, accuracy, and precision form the bedrock of a reliable quantitative method, while linearity and range define the boundaries of its application. The detection and quantitation limits establish its sensitivity, and robustness ensures its performance remains consistent during routine use.

ICH_Validation_Parameters cluster_quantitative Core Quantitative Abilities FIT Fitness for Intended Purpose SPEC Specificity / Selectivity FIT->SPEC ACC Accuracy FIT->ACC PREC Precision (Repeatability & Intermediate) FIT->PREC LIN Linearity FIT->LIN RANGE Range FIT->RANGE ROB Robustness FIT->ROB LIMITS LOD / LOQ FIT->LIMITS LIN->RANGE RANGE->ACC RANGE->PREC LIMITS->RANGE

Caption: Interconnectivity of ICH Q2(R2) validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4][7] For N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide, this is crucial to ensure that related substances from its synthesis do not interfere with the assay of the active pharmaceutical ingredient (API).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4] This is foundational for accurate quantitation.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically reported as percent recovery.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[4][8]

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[8]

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).[9] These are critical for impurity analysis.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11][12] This provides an indication of its reliability during normal usage.[10][11]

Part 2: Method Comparison: RP-HPLC vs. RP-UHPLC

The molecular structure of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide, containing two basic piperidine moieties and a polar carboxamide group, makes it well-suited for analysis by Reversed-Phase (RP) chromatography. We will compare a standard RP-HPLC method with a modern RP-UHPLC equivalent.

Method 1: RP-HPLC (The Workhorse)

This method is designed for reliability and is suitable for most quality control laboratories without specialized high-pressure equipment. The longer run time allows for robust separation of the main component from potential process impurities.

Experimental Protocol: RP-HPLC

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 9.5 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Diluent: Mobile Phase A:Mobile Phase B (90:10).

    • Standard Stock Solution: Accurately weigh and dissolve N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide reference standard in diluent to a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to a target concentration of 1.0 mg/mL in diluent.

Method 2: RP-UHPLC (The Sprinter)

This method leverages sub-2 µm particle columns to achieve significantly faster analysis times and reduced solvent consumption without compromising separation efficiency. It is ideal for high-throughput environments.

Experimental Protocol: RP-UHPLC

  • Chromatographic System:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 9.5 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 4 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

  • Standard & Sample Preparation:

    • Identical to the RP-HPLC method.

Part 3: Validation Workflow and Comparative Data

The following workflow outlines the sequential process for validating either the HPLC or UHPLC method. Data derived from development studies can be used to support the validation.[1][2]

Validation_Workflow START Method Development & Optimization SPEC Specificity (Forced Degradation, Peak Purity) START->SPEC LIN Linearity & Range (5 concentration levels) SPEC->LIN ACC Accuracy (Spike Recovery at 3 levels) LIN->ACC PREC_R Precision: Repeatability (n=6 at 100%) LIN->PREC_R PREC_I Precision: Intermediate (Different Day/Analyst) ACC->PREC_I PREC_R->PREC_I LOQ LOD & LOQ Determination (S/N Ratio or Calibration Curve) PREC_I->LOQ ROB Robustness (Vary pH, Flow, Temp) LOQ->ROB REPORT Final Validation Report ROB->REPORT

Caption: A typical experimental workflow for analytical method validation.

Comparative Validation Data Summary

The following tables summarize the expected performance data from the validation of both the HPLC and UHPLC methods.

Table 1: Linearity, Range, and Sensitivity

ParameterRP-HPLC MethodRP-UHPLC MethodAcceptance Criteria
Validated Range (Assay) 0.8 - 1.2 mg/mL0.8 - 1.2 mg/mL80-120% of Test Conc.
Correlation Coefficient (r²) > 0.9992> 0.9995≥ 0.999
LOD (Impurities) 0.15 µg/mL0.10 µg/mLSignal-to-Noise ≥ 3:1
LOQ (Impurities) 0.50 µg/mL0.30 µg/mLSignal-to-Noise ≥ 10:1

Table 2: Accuracy (Recovery)

Spiked LevelRP-HPLC Recovery (%)RP-UHPLC Recovery (%)Acceptance Criteria
80% (0.8 mg/mL) 99.5%100.2%98.0 - 102.0%
100% (1.0 mg/mL) 100.3%100.5%98.0 - 102.0%
120% (1.2 mg/mL) 101.1%100.8%98.0 - 102.0%

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TestRP-HPLC (%RSD)RP-UHPLC (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.38%≤ 1.0%
Intermediate (n=12) 0.68%0.55%≤ 2.0%

Table 4: Robustness and System Suitability

ParameterRP-HPLCRP-UHPLCAcceptance Criteria
Flow Rate (±10%) RobustRobustSystem Suitability Passes
pH (±0.2 units) RobustRobustSystem Suitability Passes
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 5000> 8000> 2000
Run Time ~25 min~5 minN/A

Part 4: Scientific Rationale and Method Selection

  • Expertise-Driven Insights: The choice between HPLC and UHPLC is dictated by the application context. For routine release testing in a manufacturing environment, the robustness and ubiquity of the standard HPLC method may be preferred.[12] Conversely, for process development or high-throughput screening where sample turnaround time is critical, the UHPLC method offers a clear advantage in efficiency and reduced solvent waste.

  • Trustworthiness of the Data: Both validated methods demonstrate excellent performance across all ICH parameters. The slightly better precision (%RSD) and sensitivity (LOD/LOQ) of the UHPLC method are typical benefits derived from the higher efficiency of smaller particle columns. The robustness study confirms that minor, unavoidable variations in daily laboratory work will not compromise the validity of the results generated by either method.[10]

  • Authoritative Grounding: The validation acceptance criteria presented are standard in the pharmaceutical industry and are derived directly from the expectations set forth in the ICH Q2(R1) and the recently implemented Q2(R2) guidelines.[1][4][5] The specificity of both methods would be rigorously confirmed through forced degradation studies, where the drug substance is exposed to acid, base, oxidative, thermal, and photolytic stress to ensure that any resulting degradation products are well-separated from the main analyte peak.[9]

Conclusion

Both the traditional RP-HPLC and the modern RP-UHPLC methods are capable of providing accurate, precise, and reliable data for the quantitative analysis of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide and its impurities. The methods are shown to be fit for their intended purpose according to the stringent criteria of the ICH.

The final selection of a method should be a science- and risk-based decision.[3] The UHPLC method offers superior speed and sensitivity, making it the preferred choice for development and high-throughput applications. The HPLC method remains a highly robust and dependable option for quality control laboratories where instrument availability or the need for longer-established methods is a factor. This comparative guide provides the necessary data and scientific justification to support either choice, ensuring full regulatory compliance and confidence in the quality of the analytical results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH Q2 Robust. Scribd.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Validation of analytical procedures Q2(R2). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Robustness/ruggedness tests in method validation.
  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
  • Validation of Analytical Procedure Q2(R2). ICH.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • ICH Q2 Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference m
  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formul

Sources

Safety & Regulatory Compliance

Safety

N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide proper disposal procedures

Operational Safety & Disposal Blueprint: N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is a functionally dense bis-piperidine building block widely utilized in fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Blueprint: N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is a functionally dense bis-piperidine building block widely utilized in fragment-based drug design and medicinal chemistry. While its structural motif is invaluable for modulating biological targets, the presence of two highly basic aliphatic amine centers introduces significant operational hazards. This guide provides a self-validating, causally driven framework for the safe handling, spill remediation, and regulatory-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Mechanistic Hazard Profiling & Causality

To safely manage this compound, laboratory personnel must understand the chemical causality driving its reactivity:

  • Alkaline Saponification (Corrosivity): The dual piperidine nitrogens possess lone pairs that readily abstract protons from aqueous environments, generating localized hydroxide (OH⁻) concentrations. In the free base form, this high alkalinity (estimated pKa ~10.0–10.5) drives the saponification of epidermal lipids upon skin contact, leading to severe irritation and potential chemical burns (GHS Hazard Codes H315, H319) [1].

  • Atmospheric Degradation & Handling: Field experience dictates that exposed free-base piperidines rapidly absorb atmospheric CO₂ to form sticky carbamate salts. This not only degrades the reagent but severely complicates waste transfer. Converting or storing the compound as a hydrochloride (HCl) salt minimizes this risk.

  • Thermal NOx Generation: As a nitrogen-dense molecule, combustion during disposal yields highly toxic nitrogen oxides (NOx). Standard waste burning is insufficient; specialized high-temperature incineration is mandatory to prevent environmental toxicity [2].

Quantitative Compatibility & Segregation Data

Proper segregation is the primary defense against laboratory incidents. The following matrices outline the interaction mechanisms, operational consequences of improper storage, and regulatory thresholds for waste characterization [3].

Table 1: Chemical Compatibility & Segregation Matrix

Incompatible ClassInteraction MechanismOperational Consequence
Strong Acids (e.g., HCl, H₂SO₄)Exothermic NeutralizationRapid heat generation, potential solvent boiling, and pressure bursts in sealed containers.
Halogenated Solvents (e.g., DCM)Slow N-AlkylationForms quaternary ammonium salts; causes latent pressure buildup in sealed waste drums over weeks.
Oxidizing Agents (Peroxides)Redox ReactionSpontaneous combustion and rapid degradation of the piperidine rings.
Heavy Metals (Cu, Zn, Al)Chemical ComplexationCorrosion of metal containers; dictates the mandatory use of HDPE or borosilicate glass storage.

Table 2: RCRA Waste Characterization Thresholds

Waste StreamRCRA CodeRegulatory Threshold / CriteriaOperational Action
Aqueous Liquid D002 (Corrosive)pH ≥ 12.5Neutralize prior to disposal or store in corrosion-resistant HDPE drums.
Organic Liquid D001 (Ignitable)Flash point < 60°C (140°F)Store away from ignition sources; ground all transfer containers.
Solid Salt / Debris State-SpecificNon-RCRA hazardous (typically)Must be incinerated as biologically active nitrogenous waste.

Self-Validating Spill Response & Decontamination Protocol

Minor spills (< 500 mL or < 500 g) of the free base oil or hydrochloride salt require immediate, systematic remediation to prevent respiratory distress and surface corrosion [4].

Spill response workflow for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide.

Step-by-Step Methodology:

  • Isolation & Evacuation: Immediately halt operations. Evacuate personnel from the immediate vicinity and maximize fume hood ventilation to disperse volatile amine vapors.

  • PPE Donning: Responders must don heavy-duty nitrile or butyl rubber gloves (standard latex offers insufficient breakthrough time for amines), a lab coat, chemical splash goggles, and an N95/P100 particulate respirator if the salt form is aerosolized.

  • Containment & Neutralization (Causality-Driven): Surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Do NOT use strong acids (e.g., HCl), which will cause a violent exothermic reaction. Instead, carefully apply a weak solid acid, such as citric acid or sodium bisulfate, to the spill perimeter working inward. This safely converts the volatile free base into a stable, non-volatile salt.

  • Collection: Mechanically scoop the neutralized slurry using non-sparking polypropylene tools into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontamination & Validation (Self-Validating Step): Wash the spill surface with a 5% acetic acid solution, followed by a thorough water rinse. Validation: Press a damp pH indicator strip against the cleaned surface. A reading of pH 6.5–7.5 validates that the basic amine residue has been successfully eradicated. If the pH is > 8, repeat the acetic acid wash.

"Cradle-to-Grave" Disposal Execution

Regulatory compliance under EPA/RCRA guidelines requires strict categorization of piperidine derivatives. The following protocol ensures legal and environmental compliance [2].

Decision logic for the RCRA-compliant disposal of bis-piperidine derivatives.

Step-by-Step Methodology:

  • Waste Characterization & State Verification:

    • Solid Waste (HCl Salt): Collect in a dedicated solid hazardous waste bin. While not explicitly listed as a toxic waste, it must be managed as a characteristic hazardous waste due to its biological activity.

    • Aqueous Liquid Waste: Collect in HDPE carboys.

    • Validation: Measure the pH of the aqueous waste carboy before sealing. If pH ≥ 12.5, the waste must be officially coded as D002 (Corrosive) .

  • Solvent Segregation (Critical Step): Never consolidate N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide waste with halogenated solvents (e.g., Dichloromethane, Chloroform). Causality: The basic piperidine nitrogens will slowly undergo N-alkylation (Menschutkin reaction) with halogenated solvents. This reaction is exothermic and generates gas, leading to catastrophic pressure bursts in sealed waste drums over weeks or months [3].

  • Containerization & Labeling: Transfer all waste into UN-approved HDPE drums. Avoid aluminum or galvanized steel containers, as aliphatic amines will corrode these metals. Label clearly: "Hazardous Waste - Toxic, Corrosive (Basic) - Contains Piperidine Derivatives."

  • Final Destruction: Coordinate with Environmental Health & Safety (EHS) for pickup. Ensure the waste manifest specifies High-Temperature Incineration with NOx Scrubbing . Standard landfill disposal is strictly prohibited due to the risk of groundwater contamination and aquatic toxicity.

References

  • Piperidine-4-carboxamide — Chemical Substance Information . NextSDS. 1

  • 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride | 1189684-40-9 . Benchchem. 2

  • 1-(2-Methylbenzyl)piperidine - Compatibility and Disposal Logic . Benchchem. 3

  • Fundamentals Of Toxicology: Essential Concepts And Applications . VDOC.PUB. 4

Sources

Handling

Personal protective equipment for handling N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

A Proactive Safety Framework for Handling N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a foundation of chemical structure analogy, drawing from safety data for compounds containing the core piperidine moiety. The protocols herein are designed to establish a self-validating system of safety, ensuring that all handling, emergency, and disposal procedures are approached with the highest degree of caution.

Hazard Analysis Based on Structural Analogs

N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is a complex molecule featuring two piperidine rings linked by an ethyl-carboxamide chain. Due to the known reactivity and toxicological profiles of piperidine and its derivatives, we must infer the potential hazards.

  • Piperidine Moiety : Piperidine itself is a cyclic secondary amine that is classified as a flammable liquid.[1][2] It is known to be toxic if it comes into contact with skin or is inhaled and is harmful if swallowed.[1][2] Crucially, it causes severe skin burns and serious eye damage.[1][2][3]

  • Carboxamide Linker : While generally less reactive, this group can still participate in chemical reactions and its presence does not mitigate the hazards posed by the piperidine rings.

  • Overall Profile : Based on these structural components, it is prudent to treat N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide as a substance that is, at a minimum, a significant skin and eye irritant and potentially toxic.[4][5][6] Therefore, all handling must be conducted with appropriate engineering controls and personal protective equipment to prevent any direct contact.

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered approach to safety, beginning with engineering controls and culminating in specific PPE, is mandatory.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard.

  • Fume Hood : All operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This ensures that any airborne particles are contained and exhausted safely.

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts outside the primary engineering control.[5][8]

  • Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5] Their proximity is critical for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE): A Summary

The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing/Transfer of Solids Double-gloved with chemical-resistant gloves (e.g., Nitrile)Safety gogglesFull-length lab coat, closed-toe shoesRequired if risk of aerosolization exists outside a fume hood (Use NIOSH-approved respirator)
Solution Preparation Chemical-resistant gloves (e.g., Nitrile)Safety goggles and/or face shieldFull-length lab coatNot typically required if performed in a fume hood
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile)Chemical splash goggles and a full-face shieldChemically resistant apron or suit over a lab coatNIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical-resistant gloves (e.g., Nitrile)Safety glasses with side shieldsFull-length lab coatNot typically required
Detailed PPE Specifications
  • Hand Protection : Wear chemical-resistant, impervious gloves.[4][9] Nitrile gloves are a suitable first choice for incidental contact. For prolonged handling or during spill cleanup, heavier gloves should be used. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[10]

  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory. When handling the solid or concentrated solutions, chemical splash goggles are mandatory to provide a complete seal around the eyes.[11] A full-face shield should be worn over goggles during procedures with a high risk of splashing.[12]

  • Protective Clothing : A full-length laboratory coat should be worn and kept fastened to protect the skin.[9] Contaminated clothing should be removed immediately and decontaminated before reuse.[1][10]

  • Respiratory Protection : If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[11]

Standard Operating Procedures (SOPs)

Adherence to strict operational protocols is essential for minimizing exposure risk.

Weighing and Transferring the Solid Compound
  • Preparation : Don all required PPE (double gloves, goggles, lab coat).

  • Location : Perform all weighing and transfers within a chemical fume hood or a ventilated balance enclosure.

  • Procedure : Use a spatula to carefully transfer the desired amount of the solid to a tared container. Avoid any actions that could create dust.

  • Cleanup : After transfer, gently wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.

  • Storage : Ensure the primary container is tightly sealed after use and stored in a cool, dry, and well-ventilated place.[5][13]

Preparing Solutions
  • Preparation : Don all required PPE (gloves, goggles, lab coat). A face shield is recommended.

  • Location : Conduct the entire procedure within a chemical fume hood.

  • Procedure : Slowly add the pre-weighed solid to the solvent. Do not add solvent to the solid to avoid splashing. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Transfer : Use a pipette or a funnel for transferring the solution to minimize drips and splashes.

  • Labeling : Clearly label the final solution container with the chemical name, concentration, date, and appropriate hazard warnings.

Emergency Response Plan

Immediate and correct action during an emergency can significantly mitigate harm.

Spill Response

The appropriate response to a spill depends on its scale. All spills should be cleaned up immediately by trained personnel.[8]

Spill_Response_Workflow Start Spill Detected Assess Assess Spill Size & Risk Start->Assess SmallSpill Small Spill (<100mL, contained) Assess->SmallSpill Minor LargeSpill Large Spill (>100mL or uncontained) Assess->LargeSpill Major DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate Contain Contain Spill with Inert Absorbent DonPPE->Contain Cleanup Collect Material into Waste Container Contain->Cleanup Decon Decontaminate Area with Soap and Water Cleanup->Decon Dispose Dispose of Waste via EH&S Protocols Decon->Dispose AlertEHS Contact EHS/Emergency Personnel Evacuate->AlertEHS

Workflow for Chemical Spill Response.

Small Spill Procedure:

  • Alert personnel in the immediate area.

  • Don the appropriate PPE as outlined in the table above.

  • Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[8]

  • Once absorbed, carefully sweep or scoop the material into a designated, labeled container for chemical waste.[4][7]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spill Procedure:

  • Immediately alert everyone in the lab and evacuate the area.

  • If safe to do so, close the fume hood sash and shut down any ignition sources.

  • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14][15] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][12] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air.[14] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting. Seek immediate medical attention.

Waste Disposal Plan

All waste containing N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Collection : Collect all waste in clearly labeled, sealed containers.

  • Disposal : Disposal must be carried out in strict accordance with all federal, state, and local environmental regulations.[4][7] Consult your institution's EHS department for specific disposal procedures. It may be possible to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator.[4]

References

  • 4 - Safety Data Sheet. (n.d.). aapptec. Retrieved from [Link]

  • N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride Safety Data Sheet. (n.d.). NextSDS. Retrieved from [Link]

  • Safety Data Sheet. (2023, December 19). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Safety Data Sheet. (2022, August 31). National Metrology Institute of Japan. Retrieved from [Link]

  • Safety Data Sheet. (2023, April 24). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • SAFETY DATA SHEET SECTION 1: PRODUCT AND COMPANY INFORMATION. (n.d.). Elixirgen Scientific, Inc. Retrieved from [Link]

  • N-(2-(1-Piperazinyl)ethyl)ethylenediamine. (n.d.). PubChem. Retrieved from [Link]

  • ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate Safety Data Sheet. (n.d.). NextSDS. Retrieved from [Link]

  • 2-HYDROXY ETHYL PIPERAZINE SAFETY DATA SHEET. (2023, September 21). Nippon Nyukazai Co., Ltd. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide
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Reactant of Route 2
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide
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